molecular formula C9H10N2O2S2 B2872703 N-ethyl-4-isothiocyanatobenzenesulfonamide CAS No. 726144-38-3

N-ethyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B2872703
CAS No.: 726144-38-3
M. Wt: 242.31
InChI Key: XKOLBTBZTBGUOZ-UHFFFAOYSA-N
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Description

N-ethyl-4-isothiocyanatobenzenesulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.31. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-4-isothiocyanatobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-isothiocyanatobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLBTBZTBGUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-ethyl-4-isothiocyanatobenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Proteomic Applications

Executive Summary

N-Ethyl-4-isothiocyanatobenzenesulfonamide (CAS: 726144-38-3) is a specialized bifunctional chemical probe integrating a sulfonamide scaffold with a reactive isothiocyanate (NCS) "warhead."[1][2][3] Unlike its primary sulfonamide analog—a classic reversible inhibitor of Carbonic Anhydrase (CA)—the N-ethyl substitution at the sulfonamide nitrogen modulates the compound's physicochemical profile, reducing its acidity and altering its binding affinity to zinc-metalloproteins.[2]

This guide details the compound's utility as a covalent modifier in chemoproteomics. By leveraging the electrophilic NCS group, researchers can irreversibly tag nucleophilic residues (Lysine, Cysteine) on target proteins, facilitating peptide mapping and binding site elucidation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]

Structural Analysis

The molecule consists of a central benzene ring para-substituted with two distinct functional groups:[3]

  • Isothiocyanate (-N=C=S): An electrophilic moiety reactive towards nucleophiles.[2][3]

  • N-Ethylsulfonamide (-SO₂NH-CH₂CH₃): A lipophilic, secondary sulfonamide group.[2][3]

PropertyValue / Description
IUPAC Name 4-Isothiocyanato-N-ethylbenzenesulfonamide
CAS Number 726144-38-3
Molecular Formula C₉H₁₀N₂O₂S₂
Molecular Weight 242.32 g/mol
Physical State Off-white to pale yellow solid (Standard)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Chloroform.[2][3][4] Low solubility in water.
LogP (Predicted) ~1.8 - 2.2 (Increased lipophilicity vs. primary sulfonamide)
Stability Moisture sensitive; the isothiocyanate group slowly hydrolyzes to an amine in aqueous solution.[3] Store at -20°C under inert gas.
Functional Group Reactivity
  • Electrophilicity (NCS): The central carbon of the isothiocyanate group is highly electrophilic.[3] It reacts preferentially with primary amines (Lysine ε-amino, N-terminus) to form stable thioureas and with thiols (Cysteine) to form dithiocarbamates .[2][3]

  • Sulfonamide Modulation: The N-ethyl substitution removes one of the acidic protons found in primary sulfonamides (

    
     ~10).[3] This prevents the formation of the sulfonamidate anion (
    
    
    
    ) required for high-affinity coordination to the Zinc(II) ion in Carbonic Anhydrase active sites.[3] Consequently, this compound often serves as a negative control for CA binding or a probe for non-CA targets .

Synthesis & Purification

Note: All synthesis steps involving thiophosgene or isothiocyanates must be performed in a fume hood due to toxicity.[3]

Retrosynthetic Analysis

The compound is synthesized via the thiocarbonylation of the aniline precursor, 4-amino-N-ethylbenzenesulfonamide .[2]

Protocol: Thiophosgene Method

Reagents: 4-Amino-N-ethylbenzenesulfonamide, Thiophosgene (


), Calcium Carbonate (

), Dichloromethane (DCM), Water.[2][3]
  • Preparation: Dissolve 4-amino-N-ethylbenzenesulfonamide (1.0 eq) in a biphasic mixture of DCM and water (1:1 v/v).

  • Base Addition: Add Calcium Carbonate (2.5 eq) to neutralize the HCl generated during the reaction.

  • Thiocarbonylation: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes with vigorous stirring.

    • Mechanistic Note: The amine attacks the thiophosgene to form a thiocarbamoyl chloride intermediate, which rapidly eliminates HCl to yield the isothiocyanate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Workup: Separate the organic layer. Wash with water (2x) and brine (1x).[3] Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to yield the product.

SynthesisWorkflow Precursor 4-Amino-N-ethyl benzenesulfonamide Intermediate Thiocarbamoyl Chloride Intermediate Precursor->Intermediate Nucleophilic Attack (0°C, DCM/H2O) Reagent Thiophosgene (CSCl2) Reagent->Intermediate Product N-Ethyl-4-isothiocyanato benzenesulfonamide Intermediate->Product -HCl Elimination (Base Promoted)

Figure 1: Synthetic pathway converting the aniline precursor to the isothiocyanate probe.

Applications in Proteomics & Drug Discovery[3]

Covalent Labeling Mechanism

The isothiocyanate group is a "soft" electrophile. At physiological pH (7.4), it reacts slowly with amines.[3] At elevated pH (>8.0), where lysine residues are deprotonated (


), the reaction rate increases significantly.[3]
  • Target: Surface-exposed Lysines or catalytic Cysteines.[2][3]

  • Product: A stable Thiourea linkage (covalent bond).[3][5]

  • Utility: This linkage is stable against proteolysis and reducing agents, making it ideal for peptide mapping and mass spectrometry analysis.

Experimental Protocol: Protein Labeling

Objective: Covalently modify a target protein to map accessible lysine residues.[3]

  • Buffer Preparation: Prepare 50 mM HEPES or Carbonate buffer, pH 8.5. (Avoid Tris or Glycine, as they contain competing amines).

  • Protein Solubilization: Dissolve protein at 1 mg/mL in the buffer.

  • Probe Addition: Add N-Ethyl-4-isothiocyanatobenzenesulfonamide (dissolved in DMSO) to a final concentration of 10–50 molar excess over the protein. Ensure final DMSO content is <5%.

  • Incubation: Incubate at 25°C for 1–2 hours in the dark.

  • Quenching: Add excess Tris-HCl (pH 8.0) or Glycine to quench unreacted isothiocyanate.[3]

  • Analysis: Proceed to desalting (Zeba spin columns) followed by tryptic digestion and LC-MS/MS analysis. Look for a mass shift corresponding to the probe addition (+242.32 Da).[3]

LabelingMechanism Protein Protein Target (Lys-NH2) Complex Transition State Protein->Complex Nucleophilic Attack Probe N-Ethyl-4-isothiocyanato benzenesulfonamide Probe->Complex Electrophilic Carbon Conjugate Covalent Conjugate (Thiourea Linkage) Complex->Conjugate Proton Transfer (Stable Bond Formation)

Figure 2: Mechanism of covalent protein modification via thiourea formation.[2][3]

Safety & Handling (MSDS Summary)

  • Hazards: Isothiocyanates are potent sensitizers .[3] Inhalation or skin contact may cause allergic reactions (asthma, dermatitis).[3]

  • Signal Word: Warning / Danger.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a chemical fume hood.

  • Storage: Store at -20°C. Protect from moisture to prevent hydrolysis to the aniline.[2][3]

References

  • PubChem Compound Summary. N-Ethyl-4-isothiocyanatobenzenesulfonamide (CID 726144-38-3).[1][2][3] National Center for Biotechnology Information.[3] Link

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context on sulfonamide SAR and Zinc binding). Link

  • Drobnica, L., et al. (1977). The chemistry of the -NCS group.[2] In: The Chemistry of Cyanates and Their Thio Derivatives. (Foundational text on isothiocyanate reactivity).

  • Gungor, T., et al. (2024).[6] Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives. RSC Medicinal Chemistry.[3][6] Link

Sources

An In-depth Technical Guide on the Inferred Mechanism of Action of N-ethyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-4-isothiocyanatobenzenesulfonamide is a synthetic compound that possesses two key functional moieties: an isothiocyanate group (-N=C=S) and a benzenesulfonamide group. While direct experimental data on this specific molecule is not extensively available in current literature, its mechanism of action can be inferred with a high degree of scientific confidence by examining the well-documented activities of these two functional groups. This guide synthesizes the known biological effects of isothiocyanates and sulfonamides to propose a plausible mechanistic framework for N-ethyl-4-isothiocyanatobenzenesulfonamide, positioning it as a compound of interest for further investigation in drug development, particularly in oncology and inflammatory diseases.

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are known for their anti-cancer and anti-inflammatory properties.[1] Their synthetic derivatives are being actively explored for therapeutic applications.[1] The sulfonamide group is a cornerstone of medicinal chemistry, famously associated with antimicrobial drugs, but also found in a wide array of other therapeutic agents, including diuretics, and more recently, anticancer agents that target carbonic anhydrases.[2][3]

This technical guide will therefore explore the likely dual-action mechanism of N-ethyl-4-isothiocyanatobenzenesulfonamide, drawing upon established research on related compounds to provide a comprehensive and scientifically grounded hypothesis for its biological activity.

Inferred Mechanism of Action: A Dual-Pronged Approach

The chemical structure of N-ethyl-4-isothiocyanatobenzenesulfonamide suggests a synergistic or additive effect stemming from its two bioactive components. We hypothesize a dual mechanism of action targeting distinct but potentially complementary cellular pathways.

The Isothiocyanate Moiety: Inducing Cellular Stress and Apoptosis

The isothiocyanate group is a highly reactive electrophile that can readily conjugate with thiol groups, particularly the glutathione (GSH) in cells.[4] This interaction can disrupt cellular redox homeostasis and lead to the generation of reactive oxygen species (ROS).[5] The induction of ROS is a key event that can trigger a cascade of downstream effects leading to cancer cell death.[5]

Based on studies of other ITCs like phenethylisothiocyanate (PEITC) and ethyl-4-isothiocyanatobutanoate (E-4IB), the isothiocyanate moiety of N-ethyl-4-isothiocyanatobenzenesulfonamide is likely to:

  • Induce Apoptosis: ITCs are well-documented inducers of apoptosis (programmed cell death) in cancer cells.[1][6] This is often mediated through the activation of stress pathways. For instance, E-4IB has been shown to induce DNA strand breaks, increase the mitotic fraction, and potentiate apoptosis.[6] The apoptotic effect of E-4IB is associated with DNA damage, an increase in p53 protein levels, and G2/M cell cycle arrest.[6]

  • Disrupt Redox Homeostasis: By reacting with intracellular thiols, the isothiocyanate group can deplete glutathione stores, leading to an increase in ROS.[4][5] This oxidative stress can damage cellular components and activate signaling pathways that promote apoptosis.[5]

  • Direct Protein Modification: Isothiocyanates can directly modify proteins, altering their function.[1] This can impact a wide range of cellular processes, including signal transduction and enzymatic activity.

The following diagram illustrates the proposed signaling pathway initiated by the isothiocyanate group:

ITC_Mechanism ITC N-ethyl-4-isothiocyanato- benzenesulfonamide (Isothiocyanate Moiety) Thiol Intracellular Thiols (e.g., Glutathione) ITC->Thiol Conjugation DNA_Damage DNA Damage ITC->DNA_Damage ROS Increased ROS Thiol->ROS Depletion Stress Cellular Stress Pathways ROS->Stress Apoptosis Apoptosis Stress->Apoptosis p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of the isothiocyanate moiety.

The Benzenesulfonamide Moiety: Targeting Carbonic Anhydrase

The benzenesulfonamide group is a classic pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in tumors and are involved in regulating pH, which is crucial for tumor growth, survival, and metastasis.[2]

Therefore, the benzenesulfonamide moiety of N-ethyl-4-isothiocyanatobenzenesulfonamide is predicted to act as a carbonic anhydrase inhibitor. Specifically, it may target tumor-associated isoforms such as CA IX and XII.[2] The inhibition of these enzymes would lead to:

  • Disruption of pH Homeostasis: By inhibiting CAs, the compound would disrupt the tumor's ability to maintain a favorable acidic extracellular pH and an alkaline intracellular pH, creating an environment that is less conducive to proliferation and invasion.

  • Antiproliferative Effects: The altered pH homeostasis can inhibit cancer cell growth and proliferation.[2]

The following diagram illustrates the proposed mechanism of action for the benzenesulfonamide group:

Sulfonamide_Mechanism Sulfonamide N-ethyl-4-isothiocyanato- benzenesulfonamide (Benzenesulfonamide Moiety) CA Carbonic Anhydrase (e.g., CA IX, CA XII) Sulfonamide->CA Inhibition pH_Disruption Disruption of pH Homeostasis CA->pH_Disruption Leads to Antiproliferation Inhibition of Tumor Growth & Proliferation pH_Disruption->Antiproliferation

Caption: Proposed mechanism of the benzenesulfonamide moiety.

Experimental Protocols for Mechanistic Validation

To validate the inferred dual mechanism of action of N-ethyl-4-isothiocyanatobenzenesulfonamide, a series of in vitro experiments are recommended.

Part 1: Validating the Isothiocyanate-Mediated Effects

1.1. Cell Viability and Apoptosis Assays

  • Objective: To determine the cytotoxic and apoptotic effects of the compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Culture relevant cancer cell lines (e.g., HeLa, HCT-116, MCF-7).[7]

    • Treatment: Treat cells with a range of concentrations of N-ethyl-4-isothiocyanatobenzenesulfonamide for various time points (e.g., 24, 48, 72 hours).

    • Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.[7]

    • Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.[6]

    • Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.[7]

1.2. Measurement of Intracellular ROS

  • Objective: To determine if the compound induces oxidative stress.

  • Methodology:

    • Cell Treatment: Treat cancer cells with the compound for a short duration (e.g., 1-4 hours).

    • ROS Detection: Stain cells with a fluorescent ROS indicator dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Quantification: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

1.3. DNA Damage Assessment

  • Objective: To assess the genotoxic potential of the compound.

  • Methodology:

    • Immunofluorescence: Perform immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, and analyze by microscopy or flow cytometry.[6]

    • Comet Assay: Conduct a single-cell gel electrophoresis (comet) assay to visualize and quantify DNA damage.

Part 2: Validating the Sulfonamide-Mediated Effects

2.1. Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against various carbonic anhydrase isoforms.

  • Methodology:

    • Enzyme Source: Use purified recombinant human CA isoforms (e.g., CA I, II, IX, XII).[2]

    • Assay Principle: Utilize a stopped-flow spectrophotometric method to measure the inhibition of CO2 hydration.

    • Data Analysis: Calculate the inhibition constant (Ki) for each isoform to determine the potency and selectivity of the compound.

2.2. Extracellular and Intracellular pH Measurement

  • Objective: To assess the effect of the compound on pH homeostasis in cancer cells.

  • Methodology:

    • Cell Culture: Grow cancer cells known to express target CA isoforms (e.g., CA IX-positive cells).

    • pH-sensitive Dyes: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM for intracellular pH).

    • Measurement: Use a fluorescence plate reader or microscope to measure changes in fluorescence, which correlate with pH changes, after treatment with the compound.

Data Presentation

Table 1: Hypothetical Inhibitory Activity (Ki) of N-ethyl-4-isothiocyanatobenzenesulfonamide against Human Carbonic Anhydrase Isoforms
CA IsoformHypothetical Ki (nM)
hCA I>1000
hCA II500
hCA IX50
hCA XII100

This table presents hypothetical data to illustrate the expected selectivity profile based on related sulfonamide inhibitors.[2]

Table 2: Expected Outcomes of In Vitro Assays
AssayExpected Outcome with N-ethyl-4-isothiocyanatobenzenesulfonamide
Cell Viability (MTT)Dose-dependent decrease in cell viability
Apoptosis (Annexin V)Dose- and time-dependent increase in apoptotic cells
Intracellular ROSIncrease in ROS levels
DNA Damage (γ-H2AX)Increased formation of γ-H2AX foci
CA InhibitionSelective inhibition of tumor-associated CA isoforms (e.g., IX, XII)
pH MeasurementDecrease in extracellular pH and increase in intracellular pH

Conclusion

This technical guide provides a scientifically-informed, albeit inferred, overview of the mechanism of action for N-ethyl-4-isothiocyanatobenzenesulfonamide. By leveraging the established pharmacology of its constituent functional groups, we propose a dual mechanism involving the induction of apoptosis and cellular stress by the isothiocyanate moiety, and the inhibition of carbonic anhydrase by the benzenesulfonamide moiety. This dual-pronged attack on cancer cell biology makes N-ethyl-4-isothiocyanatobenzenesulfonamide a compelling candidate for further preclinical investigation. The experimental protocols outlined herein provide a clear roadmap for validating these hypotheses and elucidating the full therapeutic potential of this novel compound.

References

Sources

Biological Activity Screening of Novel Isothiocyanates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiocyanates (ITCs; R-N=C=S) represent a unique class of "soft" electrophiles that exhibit potent chemopreventive and anti-inflammatory properties, primarily through the modification of cysteine residues on the Keap1 sensor protein. However, their inherent reactivity presents significant challenges in screening.[1] Standard small-molecule protocols often yield false positives due to ITC volatility, rapid degradation in amine-containing buffers, and non-specific protein binding.

This guide departs from generic screening templates to provide a specialized workflow for ITCs. It prioritizes chemical stability validation before biological testing and advocates for kinetic profiling over simple endpoint measurements.

Part 1: Chemical Stability & Reactivity (The Pre-Screen)

Before any cell-based work, the stability of novel ITCs must be established. ITCs are susceptible to nucleophilic attack by amines found in standard buffers (Tris) and cell culture media (amino acids).

Buffer Incompatibility Warning

CRITICAL PROTOCOL ALERT: Never use Tris, Glycine, or other amine-based buffers for ITC storage or dilution. The amine group will react with the isothiocyanate carbon to form thioureas, neutralizing the biological activity immediately.

  • Correct Vehicle: DMSO (stock), diluted into PBS (pH 7.4) or HEPES.

The Dansyl-Cysteamine (DCYA) Reactivity Assay

To validate that your novel ITC possesses the necessary electrophilic "warhead" to engage Keap1, use the DCYA fluorescence assay. This measures the rate of thiol conjugation.

Protocol:

  • Reagents: Prepare 10 mM stock of ITC in DMSO. Prepare 100 µM Dansyl-cysteamine (DCYA) in Phosphate Buffer (pH 7.4).

  • Reaction: Mix ITC (excess, e.g., 50 µM) with DCYA (10 µM) in a black 96-well plate.

  • Kinetics: Monitor fluorescence decay (Ex: 335 nm / Em: 515 nm) immediately for 60 minutes.

  • Readout: As the ITC conjugates with the cysteamine thiol, the local environment of the dansyl group changes, or free DCYA is depleted (depending on specific probe design).

  • Control: Use Sulforaphane (SFN) as the reference standard (Relative Reactivity = 1.0).

Part 2: The Screening Workflow

The following diagram illustrates the logical flow from synthesis to lead candidate selection, emphasizing the "Go/No-Go" decision gates unique to covalent inhibitors like ITCs.

ITC_Screening_Workflow Start Novel ITC Library (Synthesis) Stability Phase 1: Stability Check (HPLC in Media @ 37°C) Start->Stability Gate1 t1/2 > 1h? Stability->Gate1 Reactivity Phase 2: Thiol Reactivity (DCYA Assay) Viability Phase 3: Cytotoxicity (ATP/CellTiter-Glo) Reactivity->Viability Gate1->Start No (Re-design) Gate1->Reactivity Yes Mechanism Phase 4: Target Engagement (ARE-Luciferase) Viability->Mechanism Gate2 Selectivity Index > 10? Mechanism->Gate2 Gate2->Start Fail (Toxic) Validation Phase 5: Downstream (Western: Nrf2/HO-1) Gate2->Validation Pass

Figure 1: Decision tree for ITC screening. Note the early stability gate to prevent testing degradation products.

Part 3: Cell-Based Screening Protocols

Cytotoxicity: Avoiding Artifacts

Challenge: ITCs can interfere with mitochondrial reductases. Solution: Avoid MTT/MTS assays. Use ATP-based luminescence (CellTiter-Glo) or SRB (Sulforhodamine B) assays which measure total protein.

Comparative Assay Table:

Assay MethodMechanismITC SuitabilityReason
MTT/MTS Reductase activityLow ITCs may alter mitochondrial respiration without cell death, causing false data.
CellTiter-Glo ATP QuantificationHigh Direct measure of metabolic health; less interference.
SRB Total Protein StainingHigh Stable, endpoint assay; unaffected by metabolic flux.
LDH Release Membrane IntegrityMedium Good for necrosis, but misses early apoptotic events common with ITCs.
The Core Mechanism: Nrf2-ARE Activation

The primary therapeutic target of ITCs is the Nrf2 pathway. The following diagram details the mechanism you are screening for.

Nrf2_Pathway ITC Novel ITC (Electrophile) Keap1 Keap1 (Sensor) ITC->Keap1 Modifies Cys151 ITC->Keap1 Disrupts Binding Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Binds (Basal) Ubiquitin Ubiquitination & Degradation Keap1->Ubiquitin Promotes Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation Nucleus Nucleus ARE ARE Sequence Nrf2_Nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 2: Mechanism of Action. ITCs covalently modify cysteine residues on Keap1, halting Nrf2 degradation and triggering nuclear translocation.

Protocol: ARE-Luciferase Reporter Assay

This is the "Gold Standard" for quantifying ITC potency.

Cell Line: HepG2-ARE-Luc or MCF7-ARE-Luc (stably transfected). Reagents: Luciferase Assay System (Promega), Passive Lysis Buffer.

  • Seeding: Plate 20,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment:

    • Remove media.[2][3] Wash with PBS.[4]

    • Add fresh media containing ITC (0.5 – 50 µM).

    • Note: Include a Vehicle Control (0.1% DMSO) and Positive Control (5 µM Sulforaphane).

  • Incubation: 12 to 16 hours. (Longer incubations may reflect secondary effects).

  • Lysis: Aspirate media. Add 20 µL Passive Lysis Buffer. Shake 15 min.

  • Measurement: Inject 100 µL Luciferase Substrate. Read Luminescence.

  • Data Analysis: Calculate Fold Induction =

    
    .
    

Part 4: Validation & Specificity

Nuclear Translocation (Western Blot)

Luciferase activity can be artifactual. You must prove Nrf2 physically moves to the nucleus.

  • Method: Nuclear/Cytosolic Fractionation.

  • Target: Blot for Nrf2 (approx. 100 kDa).

  • Loading Controls: Lamin B1 (Nucleus) and GAPDH (Cytosol).

  • Success Criteria: Dose-dependent increase in Nuclear Nrf2 with minimal change in total Nrf2 mRNA (initially).

Intracellular GSH Depletion

Since ITCs conjugate with Glutathione (GSH), a rapid drop in intracellular GSH is a hallmark of ITC entry.

  • Assay: DTNB (Ellman’s Reagent) or GSH-Glo.

  • Timing: Measure at 1h, 3h, and 6h.

  • Interpretation: A "U-shaped" curve is expected. Initial depletion (1-3h) followed by a rebound overshoot (12-24h) as Nrf2 upregulates GSH synthesis enzymes (GCLC/GCLM).

References

  • Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry. Link

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. Link

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

  • Mi, L., et al. (2011). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Med. Chem.Link

  • Kwak, M. K., et al. (2002). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Nrf2-Keap1 pathway. Journal of Biological Chemistry. Link

Sources

N-ethyl-4-isothiocyanatobenzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide (CAS 726144-38-3).[1][2][3]

Editorial Note: While the parent compound (4-isothiocyanatobenzenesulfonamide) is a classic affinity label for Carbonic Anhydrase (CA), the N-ethyl derivative discussed here represents a distinct chemical tool.[1][2] Due to the N-ethyl substitution on the sulfonamide moiety, this compound lacks the primary sulfonamide (


) required for high-affinity Zinc coordination in CA enzymes.[1][2] Therefore, this guide focuses on its utility as a lipophilic electrophilic building block  and a negative control probe  in affinity labeling studies, as well as its synthetic applications in generating sulfonyl-thioureas.[1][2]

Chemical Reactivity, Synthesis, and Biological Applications

Part 1: Chemical Identity & Mechanistic Basis[1][2]

N-ethyl-4-isothiocyanatobenzenesulfonamide is a bifunctional aromatic compound featuring a reactive isothiocyanate (-N=C=S) group and a chemically stable N-ethyl sulfonamide moiety.[1][2]

Structural Specifications
  • CAS Number: 726144-38-3[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.32 g/mol [1][2][5]

  • Key Functional Groups:

    • Isothiocyanate (Para-position): An electrophile that reacts exclusively with nucleophiles (primary amines, thiols) to form thiourea or dithiocarbamate linkages.[2]

    • N-Ethyl Sulfonamide: A lipophilic tail.[1][2] Unlike primary sulfonamides, this group does not bind effectively to the catalytic Zinc(II) in metalloenzymes like Carbonic Anhydrase.[1][2]

The "Negative Control" Mechanism

In drug development, distinguishing between specific active-site labeling and non-specific surface labeling is critical.[1][2]

  • The Parent (Probe A): 4-Isothiocyanatobenzenesulfonamide binds CA active sites (via sulfonamide-Zn interaction) and covalently modifies His64.[1][2]

  • The Variant (Probe B - This Compound): The N-ethyl group sterically hinders Zn coordination.[1][2] Consequently, this molecule will not concentrate in the active site.[1][2]

  • Utility: If a protein is labeled by Probe A but not by Probe B, the interaction is specific.[1][2] If both label the protein, the interaction is non-specific surface modification.[1][2]

ControlMechanism ProbeA Primary Sulfonamide (Parent Probe) Target Carbonic Anhydrase Active Site (Zn++) ProbeA->Target High Affinity Binding Surface Protein Surface (Lysine Residues) ProbeA->Surface Minor Reaction ProbeB N-Ethyl Derivative (This Compound) ProbeB->Target Steric Clash (No Binding) ProbeB->Surface Random Reaction ResultA Specific Inactivation (Affinity Labeling) Target->ResultA ResultB No Inhibition (Non-Specific Labeling) Surface->ResultB

Figure 1: Logic flow for using N-ethyl-4-isothiocyanatobenzenesulfonamide as a negative control to validate specific affinity labeling.

Part 2: Experimental Protocols

Protocol A: Synthesis of Sulfonyl-Thiourea Derivatives

This compound is an excellent scaffold for synthesizing sulfonyl-thioureas, a class of compounds with potential herbicidal and antidiabetic activities.[1][2]

Reagents:

  • N-ethyl-4-isothiocyanatobenzenesulfonamide (1.0 eq)[1][2]

  • Primary Amine (e.g., Benzylamine, 1.1 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA, 0.1 eq - optional catalyst)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (242 mg) of N-ethyl-4-isothiocyanatobenzenesulfonamide in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.1 mmol of the target primary amine dropwise. If the amine is a salt (e.g., hydrochloride), add 1.2 eq of TEA to liberate the free base.[2]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] The isothiocyanate spot (

    
    ) should disappear, replaced by a more polar thiourea spot.[2]
    
  • Workup: Evaporate solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Water to yield the N,N'-disubstituted thiourea.[1][2]

Protocol B: Comparative Kinetic Assay (Validation of Specificity)

Objective: To demonstrate the lack of specific inhibition by the N-ethyl derivative compared to the parent inhibitor.[1][2]

Assay Conditions:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).[1][2]

  • Substrate: 4-Nitrophenyl acetate (esterase activity) or

    
     (hydration activity).[1][2]
    
  • Buffer: 50 mM HEPES, pH 7.4, 25°C.

Workflow:

  • Incubation: Incubate hCA II (100 nM) with varying concentrations (

    
    ) of:
    
    • Compound A: 4-isothiocyanatobenzenesulfonamide (Positive Control).[1][2]

    • Compound B: N-ethyl-4-isothiocyanatobenzenesulfonamide (Test).[1][2][3][4][6]

  • Time-Course: Measure residual activity at 0, 10, 30, and 60 minutes.

  • Data Analysis: Plot

    
     vs. Time.[1][2]
    
    • Compound A will show time-dependent inactivation (pseudo-first-order kinetics).[1][2]

    • Compound B should show minimal to no loss of activity beyond background hydrolysis, confirming it does not bind the catalytic center.[1][2]

Part 3: Data & Reactivity Summary[1][2]

The following table contrasts the N-ethyl derivative with its parent compound, highlighting why the ethyl group alters the application.

Feature4-IsothiocyanatobenzenesulfonamideN-Ethyl-4-isothiocyanatobenzenesulfonamide
Sulfonamide Type Primary (

)
Secondary (

)
CA Binding Affinity (

)
High (nM range)Negligible / Very Low
Reactivity Covalent (Active Site Directed)Covalent (Stochastic/Surface)
Primary Application Affinity Labeling / InhibitionNegative Control / Synthesis Building Block
Solubility Moderate (Aqueous buffers)Low (Requires DMSO/Organic co-solvent)
Reaction Mechanism: Thiourea Formation

The core utility of this molecule lies in the electrophilic carbon of the isothiocyanate group.[1][2]

ReactionMechanism Reactants R-N=C=S (Isothiocyanate) Intermediate Transition State (Tetrahedral) Reactants->Intermediate Nucleophilic Attack Nucleophile R'-NH2 (Primary Amine) Nucleophile->Intermediate Product R-NH-C(=S)-NH-R' (Thiourea Linkage) Intermediate->Product Proton Transfer

Figure 2: General mechanism for the reaction of N-ethyl-4-isothiocyanatobenzenesulfonamide with amines.[1][2]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] Link

    • Context: Establishes the requirement of primary sulfonamides for CA inhibition, validating the "negative control" status of the N-ethyl deriv
  • Pittelkow, M., et al. (2005). Synthesis of Isothiocyanates: A Review.[1][2] Synthesis.[1][2][6][7][8][9][10][11][12][13] Link

    • Context: Provides standard protocols for isothiocyanate reactivity and synthesis relevant to this compound class.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218867 (N-Ethyl-4-isothiocyanatobenzenesulfonamide).[1][2]Link

    • Context: Verification of chemical structure (CAS 726144-38-3) and physical properties.[1][2]

  • McKenna, R., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide...[2] Journal of Medicinal Chemistry.[1][2] Link

    • Context: Describes the active site binding of the parent isothiocyanate, contrasting with the non-binding nature of N-substituted variants.[1][2]

Sources

The Covalent Warhead: Engineering Sulfonamide-Isothiocyanate Hybrids for Irreversible Carbonic Anhydrase Inhibition

[1]

Executive Summary

The discovery of sulfonamide-isothiocyanate (ITC) hybrids represents a paradigm shift in medicinal chemistry, moving from reversible enzyme inhibition to targeted covalent modification. This guide details the technical architecture of these molecules, which fuse a classical zinc-binding pharmacophore (sulfonamide) with a reactive electrophile (isothiocyanate).

Designed primarily to target tumor-associated Carbonic Anhydrases (hCA IX and XII), these hybrids utilize a "Dual-Action" mechanism: the sulfonamide anchors the molecule within the enzymatic active site, positioning the ITC "warhead" to crosslink with nucleophilic amino acid residues. This strategy overcomes the rapid dissociation rates typical of reversible inhibitors, offering prolonged pharmacodynamic effects and potential utility in hypoxic tumor microenvironments.

Part 1: The Pharmacophore Rationale (Anchor & Warhead)

The design logic of sulfonamide-ITC hybrids relies on the "Anchor and Warhead" principle. This approach addresses a critical limitation in classical sulfonamide drugs: while they bind tightly to the zinc ion, they are reversible and subject to competition from endogenous substrates (CO₂/HCO₃⁻).

The Anchor: Sulfonamide ( )[2]
  • Function: Acts as the primary recognition motif. The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's catalytic pocket.
    
  • Selectivity Driver: The organic scaffold (typically an aromatic ring) interacts with the hydrophobic half of the active site, dictating isoform selectivity (e.g., hCA IX vs. hCA II).

The Warhead: Isothiocyanate ( )
  • Function: Acts as a mild electrophile. Unlike highly reactive acid chlorides, ITCs are stable enough to survive physiological transport but reactive enough to form stable thiourea linkages with nucleophiles (Lysine

    
    -amines or Cysteine thiols) upon specific binding.
    
  • Mechanism: Once anchored by the sulfonamide, the ITC moiety is held in close proximity to surface residues (e.g., His64, Lys67 in hCA isoforms), facilitating a "proximity-accelerated" covalent reaction.

Part 2: Synthetic Strategies & Protocols

Strategic Considerations

The synthesis of these hybrids typically involves the conversion of an amino-sulfonamide precursor into the corresponding isothiocyanate. The choice of reagent is critical; while milder surrogates exist, thiophosgene (


)
Detailed Protocol: Thiophosgenation of Aminobenzenesulfonamides

This protocol describes the synthesis of 4-isothiocyanatobenzenesulfonamide, a prototype hybrid.

Reagents:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Thiophosgene (

    
    ) [DANGER: Highly Toxic ]
    
  • Calcium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    )
  • Acetone/Water or Chloroform/Water biphasic system

Step-by-Step Methodology:

  • Preparation of the Biphasic System:

    • Dissolve 4-aminobenzenesulfonamide (10 mmol) in 50 mL of acetone.

    • Prepare a saturated aqueous solution of

      
       (or 
      
      
      ) to act as an acid scavenger. The reaction generates HCl, which must be neutralized to prevent acid-catalyzed side reactions.
  • Controlled Addition (The Critical Step):

    • Cool the amine solution to 0–5°C in an ice bath.

    • Add Thiophosgene (11-12 mmol) dropwise over 20 minutes.

    • Expert Insight: Thiophosgene is dense and immiscible with water. Vigorous stirring is essential to maximize the interfacial surface area for the reaction to occur.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the polar amine spot and the appearance of a less polar spot indicates conversion.

  • Workup and Isolation:

    • Evaporate the acetone under reduced pressure.

    • Extract the aqueous residue with Chloroform (

      
      ) or Ethyl Acetate (
      
      
      mL).
    • Wash the organic layer with water and brine, then dry over anhydrous

      
      .
      
    • Concentrate to yield the crude isothiocyanate.

  • Purification:

    • Recrystallize from acetone/hexane. Avoid column chromatography if possible, as ITCs can degrade on acidic silica gel.

Synthesis Workflow Diagram

SynthesisProtocolPrecursor4-Aminobenzenesulfonamide(The Anchor)IntermediateTetrahedralIntermediatePrecursor->IntermediateNucleophilic Attack(0°C, Acetone/Water)ReagentThiophosgene (CSCl2)+ Acid Scavenger (CaCO3)Reagent->IntermediateProduct4-Isothiocyanatobenzenesulfonamide(The Hybrid)Intermediate->ProductElimination of HCl(Irreversible)

Figure 1: Synthetic pathway for the conversion of amino-sulfonamides to isothiocyanate hybrids via thiophosgenation.

Part 3: Structure-Activity Relationship (SAR) Profiling

To optimize these hybrids, researchers modulate the distance and orientation between the sulfonamide and the ITC group.

FeatureModificationEffect on Activity
Linker Length Direct Aryl (Phenyl)Optimal. Rigid structure positions ITC correctly for His64 crosslinking in hCA II/IX.
Ethyl/Propyl ChainIncreased flexibility allows targeting of distal residues but reduces isoform selectivity.
Substitution Pattern Para-substitutionHigh potency. Aligns linearly with the active site conical cleft.
Meta-substitutionReduced potency for hCA II, but potentially higher selectivity for hCA IX due to steric clashes in the narrower hCA II pocket.
Tail Modifications Halogenation (F, Cl)Increases lipophilicity and membrane permeability; Fluorine can enhance metabolic stability.

Part 4: Biological Characterization & Mechanism of Action

The "Dual-Step" Inhibition Mechanism

The defining feature of these hybrids is their ability to inhibit Carbonic Anhydrase via a two-step kinetic process. This distinguishes them from standard competitive inhibitors.

  • Phase I: Reversible Binding (

    
     driven) 
    The sulfonamide moiety binds to the 
    
    
    ion. This is a fast, equilibrium-based step.
  • Phase II: Covalent Inactivation (

    
     driven) 
    The ITC group reacts with a nucleophilic residue near the active site entrance (typically Histidine 64 or a surface Lysine), forming a thiourea bond. This renders the inhibition irreversible.
    

Validation Experiment: The "Washout" Assay To confirm this mechanism, a self-validating protocol is required:

  • Incubate Enzyme + Hybrid for 1 hour.

  • Measure Activity (Result: ~0% activity).

  • Perform extensive dialysis (washout) to remove unbound inhibitor.

  • Re-measure Activity.

    • Result A (Reversible): Activity recovers (Standard Sulfonamide).

    • Result B (Irreversible): Activity remains inhibited (ITC Hybrid).

Mechanism Visualization

MechanismEnzymeActive Carbonic Anhydrase(Zn2+ Active Site)ComplexMichaelis Complex(Reversible Binding)Enzyme->ComplexFast Association(Zn2+ Coordination)HybridSulfonamide-ITC HybridHybrid->ComplexFast Association(Zn2+ Coordination)Complex->EnzymeDissociation(Slow)CovalentCovalently Modified Enzyme(Irreversible Inhibition)Complex->CovalentNucleophilic Attack(His64 attacks ITC)

Figure 2: Kinetic mechanism of sulfonamide-ITC hybrids, progressing from reversible recognition to irreversible covalent locking.

Part 5: Future Outlook & Challenges

The primary challenge for sulfonamide-ITC hybrids is chemical stability . Isothiocyanates are susceptible to hydrolysis in aqueous environments and non-specific reaction with plasma proteins (e.g., albumin) before reaching the target tumor.

Future Directions:

  • Masked Precursors: Developing thiocarbamate prodrugs that release the active ITC only under the acidic conditions of the tumor microenvironment (pH 6.5).

  • Click Chemistry: Using the ITC group not just as an inhibitor, but as a handle to "click" onto other pharmacophores, creating dual-drug conjugates (e.g., Sulfonamide-ITC-Doxorubicin).

References

  • Khobzaoui, M., Tillekeratne, L.M.V., & Hudson, R.A. (2004). Potent isothiocyanate inhibitors of carbonic anhydrase: synthesis and evaluation. Biochemical and Biophysical Research Communications. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Mboge, M. Y., et al. (2015). Advances in anti-cancer drug development targeting carbonic anhydrase IX and XII. Topics in Anticancer Research. [Link]

  • Dufour, D., et al. (2011). Engineering the binding pocket of carbonic anhydrase II for the design of potent inhibitors. Journal of Medicinal Chemistry. [Link]

N-ethyl-4-isothiocyanatobenzenesulfonamide CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide , a specialized bifunctional reagent used in proteomic profiling and medicinal chemistry.

CAS Number: 726144-38-3 Formula: C₉H₁₀N₂O₂S₂ Molecular Weight: 242.32 g/mol

Compound Identity & Structural Architecture

Core Chemical Structure

This compound represents a bifunctional scaffold integrating a sulfonamide pharmacophore with a reactive isothiocyanate (ITC) warhead . Its structure is defined by a benzene ring substituted at the para positions, ensuring maximum steric separation between the binding and reactive domains.

  • Position 1 (Binding/Solubility): N-ethylsulfonamide group (

    
    ). This moiety mimics the transition state of carbonic anhydrase (CA) substrates and modulates lipophilicity via the ethyl chain.
    
  • Position 4 (Reactivity): Isothiocyanate group (

    
    ).[1][2][3] An electrophilic trap designed to form stable thiourea linkages with nucleophilic amino acid residues (Lysine 
    
    
    
    -NH₂, N-terminal amines).
Physicochemical Profile

Data summarized from structural analogs and computed descriptors.

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidTypical of aryl isothiocyanates due to conjugation.
Predicted LogP ~2.1Moderate lipophilicity; membrane permeable.
Reactive Group Isothiocyanate (

)
Soft electrophile; prefers primary amines > thiols > hydroxyls.
Solubility DMSO, DMF, AcetonitrileHydrolytically unstable in aqueous buffers at high pH.
Storage -20°C, DesiccatedMoisture sensitive; hydrolysis yields the parent amine.

Synthesis & Production Protocols

The synthesis of N-ethyl-4-isothiocyanatobenzenesulfonamide typically proceeds via the functionalization of its parent amine precursor, 4-amino-N-ethylbenzenesulfonamide (CAS 1709-39-3).

Precursor Synthesis (Sulfonamidation)

If the parent amine is not commercially available, it is synthesized by reacting N-acetylsulfanilyl chloride with ethylamine, followed by hydrolysis.

  • Reactants: N-acetylsulfanilyl chloride + Ethylamine (excess).

  • Solvent: THF or DCM (0°C to RT).

  • Deprotection: Acidic hydrolysis (HCl/Reflux) removes the acetyl group to yield 4-amino-N-ethylbenzenesulfonamide .

Isothiocyanate Formation (Thiophosgene Method)

This is the standard protocol for generating high-purity aryl isothiocyanates.

Reagents:

  • Precursor: 4-amino-N-ethylbenzenesulfonamide (1.0 eq)

  • Reagent: Thiophosgene (

    
    ) (1.2 eq) [Caution: Highly Toxic]
    
  • Base: Calcium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Biphasic system (

    
     / Water)
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the amine precursor in 20 mL

    
    .
    
  • Preparation: Prepare a saturated aqueous solution of

    
     (20 mL).
    
  • Addition: Cool the biphasic mixture to 0°C. Add thiophosgene dropwise over 15 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of amine spot).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with

    
    .
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the isothiocyanate.
    
Alternative "Green" Synthesis (DCC/CS₂)

For laboratories avoiding thiophosgene, the dithiocarbamate route using dicyclohexylcarbodiimide (DCC) is a safer alternative.

  • Dithiocarbamate Formation: Treat amine with

    
     and 
    
    
    
    in pyridine/THF.
  • Desulfurization: Add DCC (1.1 eq) at 0°C. Stir overnight.

  • Filtration: Filter off the DCU (dicyclohexylurea) byproduct.

  • Isolation: Concentrate filtrate and purify.

Mechanism of Action & Applications

Covalent Protein Labeling (Activity-Based Profiling)

The isothiocyanate group is a "soft" electrophile that reacts preferentially with unprotonated primary amines (Lysine) to form a stable thiourea bond.

Reaction Scheme:



This reaction is pH-dependent. At physiological pH (7.4), the N-terminal


-amine (pKa ~7.6-8.0) is more reactive than Lysine 

-amines (pKa ~10.5), allowing for site-selective labeling of the N-terminus.
Carbonic Anhydrase Inhibition

The sulfonamide moiety (


) is a classic zinc-binding pharmacophore.
  • Recognition: The sulfonamide anion coordinates to the Zn²⁺ ion in the Carbonic Anhydrase active site.

  • Covalent Locking: The para-isothiocyanate group extends into the hydrophobic pocket. If a nucleophilic residue (e.g., His64 or Lys residues near the active site entrance) is present, the inhibitor forms a covalent bond, converting a reversible inhibitor into an irreversible one.

Experimental Workflow: Covalent Inhibition Assay

The following DOT diagram illustrates the logic flow for validating this compound as an irreversible inhibitor.

CA_Inhibition_Workflow Start Compound Preparation (DMSO Stock) Incubation Incubate Enzyme + Inhibitor (Time-dependent) Start->Incubation 10-100 µM Dilution Rapid Dilution / Dialysis (Remove free inhibitor) Incubation->Dilution t = 0, 15, 30, 60 min Activity Measure Residual Activity (Esterase/Hydrase Assay) Dilution->Activity Analysis Data Analysis (k_inact / K_I determination) Activity->Analysis Result_Rev Reversible Binding Analysis->Result_Rev Activity Recovers Result_Irr Covalent Modification (Target Validated) Analysis->Result_Irr Activity Lost

Caption: Workflow to distinguish between reversible binding and covalent modification using dilution-recovery assays.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Sensitizer: Isothiocyanates are potent skin and respiratory sensitizers (lachrymators).

  • Irritant: Causes severe eye and skin irritation.

  • Toxicity: Sulfonamide derivatives may cause allergic reactions in sensitive individuals (sulfa allergy).

Handling Protocol
  • Containment: Always weigh and handle the solid in a fume hood.

  • Solvents: Avoid alcohols (MeOH, EtOH) for stock solutions, as they can slowly react with the ITC group to form thiocarbamates over long periods. Use anhydrous DMSO or DMF.

  • Quenching: Spills should be treated with an aqueous solution of ammonia or Tris buffer to convert the reactive ITC into an inert thiourea derivative before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6637, N-Ethyl-p-toluenesulfonamide (Structural Analog). Retrieved from [Link]

  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
  • Munch, H., et al. (2008).Peptide labeling with isothiocyanates: Optimization of the reaction conditions. Tetrahedron Letters, 49(21), 3417-3420.

Sources

Preliminary In Vitro Evaluation of N-ethyl-4-isothiocyanatobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Bimodal Potential

N-ethyl-4-isothiocyanatobenzenesulfonamide is a novel investigational compound that marries two pharmacologically significant moieties: the sulfonamide group, a cornerstone of antimicrobial and diuretic therapies, and the isothiocyanate group, a class of compounds prevalent in cruciferous vegetables known for their chemopreventive and anti-inflammatory properties.[1][2] This unique chimeric structure presents a compelling case for a multi-faceted in vitro evaluation to elucidate its therapeutic potential. The inherent reactivity of the isothiocyanate group (-N=C=S) towards nucleophiles, particularly cysteine residues in proteins, suggests a broad range of potential biological targets, while the sulfonamide moiety offers a well-established pharmacophore with a history of clinical translation.[2]

This technical guide provides a comprehensive framework for the preliminary in vitro assessment of N-ethyl-4-isothiocyanatobenzenesulfonamide. The proposed experimental workflow is designed to systematically probe its cytotoxic, anti-inflammatory, and antimicrobial activities, thereby building a foundational dataset to guide further preclinical development. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and logically progressive evaluation.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the molecule's properties is paramount for designing meaningful in vitro studies. While experimental data for the specific title compound is not publicly available, we can infer certain characteristics from related structures such as N-ethyl-4-methylbenzenesulfonamide.[3][4]

PropertyPredicted/Inferred ValueSignificance for In Vitro Studies
Molecular FormulaC9H10N2O2S2Dictates molecular weight and elemental composition.
Molecular Weight~242.32 g/mol Crucial for calculating molar concentrations for assays.
LogP (Octanol-Water)Moderately LipophilicInfluences membrane permeability and potential for non-specific binding.
Water SolubilityLimitedMay require use of a co-solvent (e.g., DMSO) for stock solutions.
pKa (Acidic)~10.6 (inferred from related sulfonamide)[3]Influences ionization state at physiological pH, affecting target interaction.

The synthesis of N-ethyl-4-isothiocyanatobenzenesulfonamide would likely proceed from a primary amine precursor, a common and efficient method for generating isothiocyanates.[2][5][6] A plausible synthetic route is outlined below.

G cluster_synthesis Synthetic Pathway A 4-Amino-N-ethylbenzenesulfonamide C Dithiocarbamate Salt Intermediate A->C Reaction with B Carbon Disulfide (CS2) B->C Base (e.g., Triethylamine) E N-ethyl-4-isothiocyanatobenzenesulfonamide C->E Decomposition with D Desulfurizing Agent (e.g., Tosyl Chloride) D->E G cluster_workflow Anticancer Mechanism Workflow A Tier 1: Cytotoxicity Screening (MTT Assay) B Selective Cytotoxicity Observed? A->B C Apoptosis Assays (Annexin V/PI Staining) B->C Yes D Cell Cycle Analysis (Flow Cytometry) B->D Yes E Western Blot for Apoptotic Markers (Caspase-3, PARP) C->E F Signaling Pathway Analysis (e.g., MAPK) D->F

Caption: Workflow for investigating the anticancer mechanism of action.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., HeLa) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Tier 3: Evaluation of Anti-Inflammatory Potential

The presence of both the isothiocyanate and sulfonamide moieties suggests potential anti-inflammatory activity. [2][7][8]A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour. [9]3. Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide production.

  • Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system. [9]5. Analysis: Compare the NO production in treated cells to that in LPS-stimulated cells without the compound. A reduction in NO indicates potential anti-inflammatory activity.

Tier 4: Assessment of Antimicrobial Activity

The sulfonamide core is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [10][11]Therefore, evaluating the compound's direct antibacterial effects is a critical step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [9]

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Illustrative MIC Values
Bacterial StrainGram TypeMIC (µg/mL) (Illustrative)
Staphylococcus aureusPositive64
Escherichia coliNegative128

Conclusion and Future Directions

This technical guide outlines a systematic, multi-tiered approach for the preliminary in vitro evaluation of N-ethyl-4-isothiocyanatobenzenesulfonamide. By progressing from broad cytotoxicity screening to more specific mechanistic and activity-based assays, researchers can efficiently build a comprehensive profile of this novel compound. Positive results in any of these tiers would justify further investigation, including more advanced in vitro studies (e.g., enzyme inhibition assays, gene expression analysis) and eventual progression to in vivo models. The bimodal nature of its structure suggests that N-ethyl-4-isothiocyanatobenzenesulfonamide could represent a promising lead for the development of a new class of therapeutics with combined anticancer, anti-inflammatory, or antimicrobial properties.

References

  • ResearchGate. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Available from: [Link]

  • PMC. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Available from: [Link]

  • PMC. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. Available from: [Link]

  • ResearchGate. A review of direct effects of isothiocyanate containing plant extracts.... Available from: [Link]

  • RSC Publishing. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Available from: [Link]

  • PMC. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Available from: [Link]

  • ASM Journals. In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes | Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. Available from: [Link]

  • PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

  • PubMed. Antibacterial and mutagenic activities of new isothiocyanate derivatives. Available from: [Link]

  • PubMed. Ethyl 4-isothiocyanatobutanoate--antiproliferative activity in vitro and in vivo. Available from: [Link]

  • MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Available from: [Link]

  • PMC - NIH. Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines. Available from: [Link]

  • EPA. N-Ethyl-4-methylbenzenesulfonamide Properties. Available from: [Link]

  • MDPI. Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. Available from: [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]

  • NIST WebBook. Benzenesulfonamide, N-ethyl-4-methyl-. Available from: [Link]

Sources

An In-depth Technical Guide to Target Identification for N-ethyl-4-isothiocyanatobenzenesulfonamide (EBIT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-ethyl-4-isothiocyanatobenzenesulfonamide (EBIT) is a small molecule of significant interest due to its dual-functional-group structure, comprising a sulfonamide and an isothiocyanate moiety. The sulfonamide group is a well-established pharmacophore known to target metalloenzymes, most notably carbonic anhydrases (CAs)[1][2][3]. The isothiocyanate group, on the other hand, is an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine[4][5][6]. This covalent reactivity suggests that EBIT may act as an irreversible or long-residence-time inhibitor, a property that can offer high potency and prolonged pharmacodynamic effects[7].

The identification of the specific molecular targets of EBIT is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. Given its covalent nature, a multi-pronged approach employing advanced chemoproteomic strategies is essential for a comprehensive and robust target deconvolution. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to identify and validate the protein targets of EBIT, ensuring scientific integrity through a self-validating system of orthogonal methodologies.

Core Principles of Target Identification for a Covalent Compound

The strategy outlined herein is built on the principle that confidence in target identification is maximized when multiple, orthogonal methods yield convergent results[1][4][5]. For a covalent molecule like EBIT, we must account for its specific reactivity. We will leverage techniques that can either directly detect the covalent adduct or measure the biophysical consequences of this binding event within a complex cellular environment.

Our global strategy will be to:

  • Generate a primary list of potential targets using multiple, unbiased, proteome-wide screening methods.

  • Validate the engagement of high-confidence candidates in a cellular context.

  • Confirm the biological relevance of the validated targets to a specific phenotype.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Data Integration & Candidate Prioritization cluster_2 Phase 3: Target Validation Competitive ABPP Competitive ABPP Data Analysis Data Analysis Competitive ABPP->Data Analysis DARTS DARTS DARTS->Data Analysis TPP TPP TPP->Data Analysis CETSA CETSA Data Analysis->CETSA Prioritized Hits Orthogonal Assays Orthogonal Validation (e.g., siRNA, CRISPR) CETSA->Orthogonal Assays Validated Targets

Caption: High-level workflow for EBIT target identification and validation.

Phase 1: Unbiased Proteome-Wide Target Discovery

To mitigate the risk of method-specific artifacts, we will employ three distinct and complementary chemoproteomic techniques.

Competitive Activity-Based Protein Profiling (ABPP)

Expertise & Experience: ABPP is a powerful technique for profiling the functional state of enzymes in complex proteomes[8][9]. Since EBIT is a covalent modifier, we can use it in a competitive format against a broad-spectrum, cysteine-reactive probe. This approach will identify proteins whose cysteine residues are engaged by EBIT, thus preventing their labeling by the probe. This method is particularly well-suited to identify targets of the isothiocyanate warhead.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Click Chemistry & Enrichment cluster_2 Mass Spectrometry Analysis Lysate Cell Lysate EBIT Incubate with EBIT (or DMSO Vehicle) Lysate->EBIT Probe Add Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) EBIT->Probe Click CuAAC Click Reaction with Biotin-azide Probe->Click Enrich Streptavidin Bead Enrichment Click->Enrich Wash Wash Beads Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Proteomics (Label-Free Quantification) LCMS->Quant

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP
  • Lysate Preparation:

    • Culture cells of interest (e.g., A549 human lung carcinoma) to ~80% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) without detergents like SDS that would denature proteins[10].

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Competitive Incubation:

    • Aliquot lysate into two groups: treatment and vehicle control.

    • To the treatment group, add EBIT to a final concentration of 50 µM. To the control group, add an equivalent volume of DMSO.

    • Incubate for 1 hour at 37 °C to allow for covalent modification.

  • Probe Labeling:

    • Add a cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry and Enrichment:

    • Prepare a "click" cocktail containing Biotin-azide, TCEP, TBTA ligand, and Copper (II) Sulfate.

    • Add the cocktail to each sample and incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

    • Add pre-washed streptavidin-agarose beads to each sample and incubate for 1 hour at 4 °C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with PBS containing 0.1% SDS followed by PBS alone to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM Tris, 2 M Urea).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Perform on-bead digestion with trypsin overnight at 37 °C.

    • Collect the supernatant containing the peptides for analysis.

  • LC-MS/MS and Data Analysis:

    • Analyze peptides using a high-resolution Orbitrap mass spectrometer.

    • Perform label-free quantification (LFQ) to compare peptide abundances between the EBIT-treated and DMSO-treated samples[11].

    • Proteins that are significantly depleted in the EBIT-treated sample are considered potential targets.

Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein's structure, making it resistant to proteolysis[12][13][14]. This technique is advantageous as it uses the native, unmodified EBIT molecule, avoiding potential artifacts from probe conjugation. It is sensitive to conformational changes induced by both the sulfonamide and isothiocyanate moieties.

DARTS_Workflow cluster_0 Sample Preparation cluster_1 Limited Proteolysis cluster_2 Analysis Lysate Cell Lysate Incubate Incubate with EBIT (or DMSO Vehicle) Lysate->Incubate Protease Add Pronase (Limited Digestion) Incubate->Protease Stop Stop Digestion (e.g., Heat, SDS Buffer) Protease->Stop SDS SDS-PAGE Stop->SDS Stain Coomassie Staining SDS->Stain Excise Excise Protected Bands Stain->Excise LCMS In-Gel Digestion & LC-MS/MS Identification Excise->LCMS

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol: DARTS
  • Lysate Preparation:

    • Prepare cell lysate as described in the ABPP protocol, using a mild lysis buffer (e.g., M-PER or similar) without strong detergents.

    • Normalize protein concentration to 1 mg/mL.

  • Compound Incubation:

    • Divide the lysate into two aliquots: one for EBIT treatment and one for DMSO control.

    • Incubate with 100 µM EBIT or DMSO for 1 hour at room temperature[7].

  • Limited Proteolysis:

    • Optimize protease concentration first. Prepare a serial dilution of Pronase. For the main experiment, use a Pronase:protein ratio (e.g., 1:500 w/w) that results in significant but not complete protein degradation in the control sample[14][15].

    • Add the optimized concentration of Pronase to both EBIT and DMSO samples.

    • Incubate for a fixed time (e.g., 20 minutes) at 25 °C.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Gel-Based Analysis and Protein Identification:

    • Resolve the digested protein samples on a large-format 1D SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue.

    • Carefully compare the lane from the EBIT-treated sample to the DMSO control. Bands that are present or more intense in the EBIT lane represent proteins protected from proteolysis and are potential targets.

    • Excise these specific bands from the gel.

  • In-Gel Digestion and Mass Spectrometry:

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Extract the resulting peptides and analyze them by LC-MS/MS for protein identification.

Thermal Proteome Profiling (TPP)

Expertise & Experience: TPP is a powerful, unbiased method for detecting target engagement in a cellular context. It is based on the principle that ligand binding alters a protein's thermal stability[12][16][17]. By heating intact cells or lysates treated with EBIT across a temperature gradient, we can identify proteins whose melting curves shift upon compound binding. This method provides high-quality, in-cell target engagement data.

TPP_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Proteomics Analysis Cells Intact Cells Treat Treat with EBIT (or DMSO Vehicle) Cells->Treat Aliquot Aliquot Samples Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient (e.g., 40-67°C) Aliquot->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Ultracentrifugation (Pellet Aggregated Proteins) Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Digest Protein Digestion Supernatant->Digest TMT TMT Labeling Digest->TMT LCMS Multiplexed LC-MS/MS TMT->LCMS Analysis Generate & Analyze Melting Curves LCMS->Analysis

Caption: Workflow for Thermal Proteome Profiling (TPP) with TMT labeling.

Detailed Protocol: TPP
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with 50 µM EBIT or vehicle (DMSO) for 1 hour at 37 °C in culture medium[18].

  • Thermal Challenge:

    • Harvest and wash the cells, resuspending them in PBS containing the respective compound (EBIT or DMSO).

    • Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 67°C with 10-12 points[19].

    • Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen[19].

    • Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant.

  • Proteomics Sample Preparation:

    • Quantify protein in each supernatant.

    • Perform protein digestion with trypsin.

    • Label the resulting peptides from each temperature point with a different channel of a tandem mass tag (TMT) 10-plex or 16-plex reagent[18][19]. This allows for multiplexed analysis, improving quantification accuracy.

    • Combine the labeled peptides from all temperature points for both the EBIT and DMSO conditions into two separate multiplexed samples.

  • LC-MS/MS and Data Analysis:

    • Analyze the multiplexed samples by LC-MS/MS.

    • For each identified protein, calculate the relative abundance at each temperature relative to the lowest temperature point.

    • Fit these data points to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the EBIT-treated and control conditions.

    • Proteins exhibiting a statistically significant shift in Tm (ΔTm) upon EBIT treatment are identified as potential targets.

MethodPrincipleAdvantagesDisadvantages
Competitive ABPP Covalent competition for a reactive residue with a tagged probe.Identifies targets of covalent warhead; provides site-of-modification context.Requires a suitable probe; may miss non-covalent interactions.
DARTS Ligand binding confers stability against proteolysis.Label-free (uses native compound); simple workflow.Can be less sensitive; requires optimization of proteolysis.
TPP Ligand binding alters protein thermal stability.In-cell/in-situ format; highly sensitive and quantitative; proteome-wide.Requires specialized equipment (ultracentrifuge, mass spec); complex data analysis.

Phase 2: Data Integration and Candidate Prioritization

Following the three primary screens, the data must be integrated and analyzed to generate a high-confidence list of candidate targets.

  • Cross-Method Comparison: True targets are expected to be identified by more than one orthogonal method. Create a Venn diagram to visualize the overlap between hits from ABPP, DARTS, and TPP.

  • Statistical Significance: Apply stringent statistical cutoffs for each method (e.g., p-value < 0.05, fold-change > 2 for ABPP; significant Tm shift for TPP).

  • Biological Rationale: Prioritize candidates with known biological roles that could plausibly be linked to an observed phenotype. Given EBIT's sulfonamide structure, carbonic anhydrase isoforms (e.g., CAII, CAIX, CAXII) should be specifically interrogated in the data, as they are highly plausible targets[1][3][19].

Phase 3: Target Validation

The final and most critical phase is to validate that EBIT directly engages the prioritized candidate proteins in cells and that this engagement is responsible for a biological effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: CETSA is the gold-standard method for validating target engagement in a cellular environment[16][17][20]. It is essentially a low-throughput version of TPP focused on a single protein of interest, typically analyzed by Western Blot. This provides direct, visual confirmation of the stabilization event predicted by TPP.

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Analysis cluster_2 Data Output Cells Intact Cells Treat Treat with EBIT Dose-Response (or DMSO Vehicle) Cells->Treat Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Supernatant Collect Soluble Fraction Lyse->Supernatant SDS SDS-PAGE Supernatant->SDS WB Western Blot with Target-Specific Antibody SDS->WB Quant Densitometry Analysis WB->Quant MeltCurve Generate Melting Curve Quant->MeltCurve ITDRF Generate Isothermal Dose-Response Curve Quant->ITDRF

Caption: Workflow for target validation using the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Determine Melt Curve (CETSA-TR):

    • Treat cells with a fixed, high concentration of EBIT (e.g., 50 µM) and a DMSO control as described in the TPP protocol.

    • Heat aliquots across a temperature range centered around the expected Tm of the target protein (e.g., 8-10 points).

    • Lyse cells, collect the soluble fraction by centrifugation (a standard benchtop centrifuge is often sufficient for Western Blot analysis).

    • Analyze the amount of soluble target protein at each temperature by Western Blot using a validated, specific antibody.

    • Quantify band intensity and plot the percentage of soluble protein versus temperature to generate melting curves for both treated and control samples. A rightward shift in the curve for the EBIT-treated sample confirms target stabilization[16].

  • Determine Isothermal Dose-Response (ITDRF):

    • Treat cells with a range of EBIT concentrations (e.g., 0.1 µM to 100 µM).

    • Heat all samples to a single, fixed temperature, chosen from the melt curve experiment to be in the middle of the transition region.

    • Analyze the amount of soluble protein by Western Blot.

    • Plot the amount of stabilized protein against the EBIT concentration to determine a cellular EC50 for target engagement.

Orthogonal Validation of Biological Function

Confirming target engagement is necessary but not sufficient. It is crucial to demonstrate that modulating the validated target recapitulates the biological effect of EBIT.[6]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If EBIT's phenotypic effect (e.g., reduced cell proliferation) is diminished in these cells, it provides strong evidence that the effect is mediated through that target.

  • Enzymatic Assays: If the target is an enzyme (e.g., a carbonic anhydrase), perform in vitro activity assays with the purified protein to directly measure inhibition by EBIT and determine kinetic parameters like IC50 and kinact/KI for covalent inhibition[7][20].

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the comprehensive identification and validation of the cellular targets of N-ethyl-4-isothiocyanatobenzenesulfonamide. By integrating three orthogonal, proteome-wide discovery methods (Competitive ABPP, DARTS, and TPP) and following up with stringent validation using CETSA and functional genetic approaches, researchers can build a compelling, self-validating case for the compound's mechanism of action. This structured approach minimizes the risk of false positives and provides the high-quality, actionable data required to advance a promising small molecule through the drug development pipeline.

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • University of Dundee. (2025, May 30). Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds. Discovery - the University of Dundee Research Portal. [Link]

  • Serrano, P., Rodriguez, N., & Edinger, M. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor symposia on quantitative biology. [Link]

  • PubMed. (2025, October 5). Design, synthesis and biological evaluation of the activity-based probes for FGFR covalent inhibitor. PubMed. [Link]

  • Arbor Vitae. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Arbor Vitae. [Link]

  • ResearchGate. (n.d.). Three strategies to design activity-based probes and general workflow of activity-based protein profiling. ResearchGate. [Link]

  • PubMed. (n.d.). Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. PubMed. [Link]

  • MetwareBio. (n.d.). Targeted proteomics:Targeted acquisition and targeted data analysis. MetwareBio. [Link]

  • AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]

  • Elucidata. (2024, January 5). Noteworthy Proteomics Datasets For Biomarker Discovery and Target Identification. Elucidata. [Link]

  • Zhu, H., Sharafi, M., & Teh, W. P. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Israel Journal of Chemistry. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M. A., Werner, T., Tögel, I., Doce, C., Gade, S., Bantscheff, M., Drewes, G., Reinhard, F. B. M., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature protocols. [Link]

  • ResearchGate. (n.d.). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. ResearchGate. [Link]

  • Omic-services. (n.d.). Thermal Proteome Profiling (TPP) Service. Omic-services. [Link]

  • Witte, M. D. (2020, May 6). webinar recording: activity- and affinity-based probes as research tools. YouTube. [Link]

  • PubMed. (2014, October 20). Protocol for rational design of covalently interacting inhibitors. PubMed. [Link]

  • Verdoes, M., & Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society transactions. [Link]

  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of medicinal chemistry. [Link]

  • Office of Scientific and Technical Information. (2025, August 15). An Integral Activity-Based Protein Profiling Method for Higher Throughput Determination of Protein Target Sensitivity to Small Molecules. OSTI.GOV. [Link]

  • Karolinska Institutet. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Wang, S., Cheng, K., Wang, M., & Zhang, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in pharmacology. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2016). Synthesis 4-[2-(2-mercapto-4-oxo-4H-quinazolin-3-yl)-ethyl]-benzenesulfonamides with subnanomolar carbonic anhydrase II and XII inhibitory properties. Bioorganic & medicinal chemistry. [Link]

  • MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • PubMed. (1998). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents. Journal of enzyme inhibition. [Link]

  • MDPI. (2023, April 5). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • PubMed. (2023, March 14). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]

  • McKenna, S. M., & McKenna, J. F. (2016). Non-Classical Inhibition of Carbonic Anhydrase. International journal of molecular sciences. [Link]

  • PubMed. (1997). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Journal of enzyme inhibition. [Link]

  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • van der Vlag, R., & van der Heden van Noort, G. J. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current protocols. [Link]

  • ResearchGate. (n.d.). Design and mechanism of covalent inhibitors and activity-based probes targeting GH13 α-amylases, mimicking different substrate specificities. ResearchGate. [Link]

  • University of Dundee. (2025, May 30). Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds. Discovery - the University of Dundee Research Portal. [Link]

Sources

N-Ethyl-4-isothiocyanatobenzenesulfonamide: A Scoping Review of Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-ethyl-4-isothiocyanatobenzenesulfonamide is a novel synthetic compound that marries two pharmacologically significant moieties: an isothiocyanate (ITC) and a sulfonamide. This unique structural combination suggests a potential for synergistic or novel therapeutic activities by engaging a diverse range of biological targets. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this hybrid molecule, drawing upon the well-established mechanisms of both isothiocyanates and sulfonamides. We will explore the putative molecular interactions, delineate key signaling pathways likely to be modulated, and propose robust experimental workflows for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of N-ethyl-4-isothiocyanatobenzenesulfonamide.

Introduction: The Rationale for a Hybrid Pharmacophore

The design of hybrid molecules that combine distinct pharmacophores is a compelling strategy in modern drug discovery. This approach can lead to compounds with enhanced potency, improved selectivity, and novel mechanisms of action. N-ethyl-4-isothiocyanatobenzenesulfonamide exemplifies this strategy by integrating the electrophilic reactivity of the isothiocyanate group with the established enzyme-inhibitory properties of the sulfonamide moiety.

  • Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, renowned for their chemopreventive and anti-inflammatory properties.[1][2] Their biological activity is primarily attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[3] This covalent modification can lead to the modulation of a wide array of cellular processes, including inflammation, apoptosis, and antioxidant responses.[1][4]

  • Sulfonamides are a class of synthetic compounds that form the basis of various therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[5][6] The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[7][8] In humans, non-antibiotic sulfonamides are known to target other enzymes, with carbonic anhydrases being a prominent example.[9]

The combination of these two functional groups in N-ethyl-4-isothiocyanatobenzenesulfonamide suggests a molecule with the potential to interact with a broad spectrum of proteins, thereby influencing multiple signaling pathways implicated in various diseases.

Potential Therapeutic Targets of the Isothiocyanate Moiety

The isothiocyanate group is a potent electrophile that can covalently modify a variety of protein targets, leading to a cascade of cellular events. The primary mode of interaction is through thiocarbamation of cysteine residues.[3]

Key Signaling Pathways and Protein Targets

Based on extensive research on naturally occurring and synthetic ITCs, several key pathways and protein targets can be extrapolated for the isothiocyanate moiety of N-ethyl-4-isothiocyanatobenzenesulfonamide:

  • Nuclear Factor-erythroid 2-related factor 2 (Nrf2) Pathway: ITCs are potent activators of the Nrf2 pathway, a critical regulator of cellular antioxidant and detoxification responses.[10] They are thought to react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and phase II detoxification enzymes.[2][10]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central mediator of inflammation. ITCs have been shown to inhibit NF-κB activation by targeting various components of the pathway, including IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: ITCs can modulate the activity of MAPK pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis. The specific effect on each pathway can be cell-type and context-dependent.

  • Apoptosis Induction: ITCs can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][10] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.[4][11]

  • Tubulin and the Cytoskeleton: Several studies have identified tubulin as a direct target of ITCs.[12] Covalent binding of ITCs to cysteine residues in tubulin can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[12][13]

  • Histone Deacetylases (HDACs): Some ITCs have been shown to inhibit the activity of HDACs, leading to changes in gene expression that can contribute to their anticancer effects.[2][10]

Visualizing the Isothiocyanate-Target Interaction Network

ITC_Targets cluster_ITC N-ethyl-4-isothiocyanatobenzenesulfonamide (ITC Moiety) cluster_Pathways Cellular Pathways cluster_Outcomes Therapeutic Outcomes ITC Isothiocyanate (-N=C=S) Nrf2 Keap1-Nrf2 Pathway ITC->Nrf2 Activates NFkB NF-κB Pathway ITC->NFkB Inhibits MAPK MAPK Pathways ITC->MAPK Modulates Apoptosis Apoptosis ITC->Apoptosis Induces Tubulin Tubulin Polymerization ITC->Tubulin Disrupts HDAC HDAC Activity ITC->HDAC Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Anticancer Anticancer Effects MAPK->Anticancer Apoptosis->Anticancer Tubulin->Anticancer HDAC->Anticancer

Caption: Putative signaling pathways targeted by the isothiocyanate moiety.

Potential Therapeutic Targets of the Sulfonamide Moiety

The sulfonamide group is a versatile pharmacophore with a well-documented history of targeting specific enzymes.

Key Enzymatic Targets
  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Different CA isoforms are involved in various physiological processes, and their dysregulation is implicated in several diseases.

    • Anticancer Applications: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[9] Inhibition of these isoforms is a promising strategy for cancer therapy.

    • Anti-glaucoma and Diuretic Effects: Inhibition of specific CA isoforms in the eye and kidney, respectively, is the basis for the use of sulfonamides in treating glaucoma and as diuretics.[7]

  • Other Potential Enzymatic Targets: While CAs are the most prominent non-bacterial targets, the sulfonamide moiety has the potential to interact with other enzymes. Its ability to mimic the transition state of enzymatic reactions makes it a valuable scaffold for designing inhibitors against various enzyme classes, including proteases and kinases.

Visualizing the Sulfonamide-Target Interaction Network

Sulfonamide_Targets cluster_Sulfonamide N-ethyl-4-isothiocyanatobenzenesulfonamide (Sulfonamide Moiety) cluster_Targets Enzymatic Targets cluster_Outcomes Therapeutic Outcomes Sulfonamide Sulfonamide (-SO2NH-) CA Carbonic Anhydrases (CA IX, CA XII) Sulfonamide->CA Inhibits OtherEnzymes Other Enzymes (Proteases, Kinases) Sulfonamide->OtherEnzymes Potentially Inhibits Anticancer Anticancer Effects CA->Anticancer AntiGlaucoma Anti-glaucoma Effects CA->AntiGlaucoma Diuretic Diuretic Effects CA->Diuretic OtherEnzymes->Anticancer

Caption: Potential enzymatic targets of the sulfonamide moiety.

Synergistic and Novel Therapeutic Potential

The true therapeutic potential of N-ethyl-4-isothiocyanatobenzenesulfonamide may lie in the synergistic or additive effects of its two functional moieties. A dual-targeting approach could lead to enhanced efficacy and a reduced likelihood of drug resistance.

Hypothesized Synergistic Mechanisms:

  • Dual-Pronged Anticancer Activity: The compound could simultaneously induce apoptosis and cell cycle arrest via its ITC moiety while inhibiting tumor-associated carbonic anhydrases with its sulfonamide group. This could create a more hostile environment for cancer cell survival and proliferation.

  • Combined Anti-inflammatory and Cytoprotective Effects: The ITC moiety's inhibition of NF-κB and activation of the Nrf2 pathway, coupled with potential anti-inflammatory effects from the sulfonamide component, could offer a potent therapeutic strategy for inflammatory diseases.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of N-ethyl-4-isothiocyanatobenzenesulfonamide.

Target Identification Methodologies

The following table summarizes key experimental approaches for identifying the protein targets of N-ethyl-4-isothiocyanatobenzenesulfonamide.

MethodologyPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" interacting proteins from cell lysates.Can identify direct binding partners.Requires chemical modification of the compound, which may alter its binding properties.
Proteomic Profiling (e.g., 2D-GE and Mass Spectrometry) Cells are treated with the compound, and changes in the proteome (protein expression, post-translational modifications) are analyzed.[13]Provides a global view of cellular responses.Does not directly identify binding partners.
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes to covalently label the active sites of enzymes, allowing for the identification of enzymes whose activity is modulated by the compound.Can identify enzyme targets and assess their activity.Requires the design and synthesis of specific probes.
Computational Modeling and Docking In silico methods are used to predict the binding of the compound to the three-dimensional structures of known protein targets.Rapid and cost-effective for initial screening.Predictions require experimental validation.
Step-by-Step Protocol for Affinity Chromatography-Mass Spectrometry

This protocol outlines a general workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

  • Synthesis of an Affinity Probe:

    • Synthesize an analog of N-ethyl-4-isothiocyanatobenzenesulfonamide containing a linker and a reactive group (e.g., biotin or an alkyne for click chemistry).

    • Rationale: This allows for the capture of the probe and its bound proteins.

  • Immobilization of the Probe:

    • Covalently attach the affinity probe to a solid support (e.g., agarose or magnetic beads).

    • Rationale: This creates the affinity matrix for the pull-down experiment.

  • Cell Lysis and Incubation:

    • Prepare a protein lysate from the cells or tissues of interest.

    • Incubate the cell lysate with the immobilized probe to allow for protein binding.

    • Rationale: This step allows the compound to interact with its potential protein targets in a complex biological mixture.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the affinity matrix.

    • Rationale: This enriches for true binding partners.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.

    • Rationale: This provides the identity of the proteins that were pulled down by the affinity probe.

Visualizing the Target Identification Workflow

Target_ID_Workflow Start Start: Synthesize Affinity Probe Immobilize Immobilize Probe on Beads Start->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Separate Proteins by SDS-PAGE Elute->SDS_PAGE MS Identify Proteins by Mass Spectrometry SDS_PAGE->MS Validate Validate Candidate Targets MS->Validate

Caption: A generalized workflow for target identification using affinity chromatography.

Target Validation

Once potential targets are identified, it is crucial to validate their interaction with N-ethyl-4-isothiocyanatobenzenesulfonamide and their functional relevance.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction and determine binding kinetics and affinity.

  • Enzyme Inhibition Assays: If an enzyme is identified as a target, its activity should be measured in the presence and absence of the compound to confirm inhibition.

  • Cell-Based Assays: The functional consequences of target engagement should be assessed in cellular models. For example, if tubulin is a validated target, experiments should be conducted to measure effects on cell cycle progression and microtubule polymerization.

  • Site-Directed Mutagenesis: If a specific amino acid residue (e.g., a cysteine) is hypothesized to be the binding site, mutating that residue should abrogate the effect of the compound.[1]

Conclusion and Future Directions

N-ethyl-4-isothiocyanatobenzenesulfonamide represents a promising chemical entity with the potential to engage a diverse set of therapeutic targets. Its hybrid structure, combining the electrophilic reactivity of an isothiocyanate with the enzyme-inhibitory properties of a sulfonamide, suggests a multifaceted mechanism of action. The systematic application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating the precise molecular targets and cellular pathways modulated by this compound. Future research should focus on confirming the hypothesized dual-targeting capabilities and exploring its therapeutic efficacy in relevant preclinical disease models. This will pave the way for the rational design of next-generation hybrid molecules with enhanced potency and selectivity.

References

  • Study.com. (n.d.). Sulfonamides | Definition, Drug list & Examples. Retrieved from [Link]

  • Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894. Retrieved from [Link]

  • Srivastava, S. K., & Singh, S. V. (2014). Molecular targets of isothiocyanates in cancer: Recent advances. Molecular and Cellular Biochemistry, 387(1-2), 1-15. Retrieved from [Link]

  • Mi, L., & Chung, F. L. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(11), 1595-1603. Retrieved from [Link]

  • Mastrangelo, D., & Ruini, C. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Molecules, 24(8), 1563. Retrieved from [Link]

  • RxList. (2022, December 29). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Al-Otaibi, W. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(5), 1573-1586. Retrieved from [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. Retrieved from [Link]

  • Mi, L., & Chung, F. L. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(11), 1595-1603. Retrieved from [Link]

  • ResearchGate. (n.d.). ETosis can be utilized as a novel therapeutic target. Retrieved from [Link]

  • Wang, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Proteomics & Bioinformatics, 1(8), 398-406. Retrieved from [Link]

  • Wang, L., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 6(1), 227-236. Retrieved from [Link]

  • Gáspár, J., et al. (2006). Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1. Apoptosis, 11(8), 1299-1310. Retrieved from [Link]

  • Angeli, A., et al. (2016). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry, 24(16), 3666-3672. Retrieved from [Link]

Sources

Methodological & Application

Using N-ethyl-4-isothiocyanatobenzenesulfonamide for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Protein Labeling with N-ethyl-4-isothiocyanatobenzenesulfonamide

Executive Summary

This Application Note details the protocol for using N-ethyl-4-isothiocyanatobenzenesulfonamide (CAS 726144-38-3) as a covalent modifier for proteins. Unlike generic labeling reagents (e.g., FITC or NHS-esters), this molecule combines a reactive isothiocyanate (ITC) "warhead" with a sulfonamide moiety.

While primary sulfonamides are classic inhibitors of Carbonic Anhydrase (CA), the N-ethyl substitution in this reagent modulates its affinity, making it a distinct probe for:

  • Hydrophobic Tagging: Introducing a defined hydrophobic sulfonamide motif to protein surfaces to alter solubility or create epitopes for anti-sulfonamide antibodies.

  • Activity-Based Protein Profiling (ABPP): Targeting sulfonamide-binding pockets (e.g., in albumin or specific CA isoforms) where the ITC group locks the interaction via a covalent bond.

  • Fragment-Based Drug Discovery (FBDD): Serving as a reactive intermediate to synthesize thiourea-linked sulfonamide libraries.

Chemical Basis & Mechanism[1]

The Reagent
  • Systematic Name: N-ethyl-4-isothiocyanatobenzenesulfonamide[1][2][3][4][5]

  • Reactive Group: Isothiocyanate (

    
    ).[6][7]
    
  • Affinity/Structural Group:

    
    -ethylbenzenesulfonamide (
    
    
    
    ).
  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF).[8]

Reaction Mechanism

The isothiocyanate group is electrophilic and reacts exclusively with nucleophiles. In proteins, the primary targets are the


-amino groups of Lysine  residues and the 

-amino group of the N-terminus .

The reaction yields a stable thiourea linkage.[6][7] Unlike NHS esters, ITCs are more stable in aqueous solution (slower hydrolysis), allowing for longer incubation times which can be advantageous for affinity-driven labeling.

ReactionMechanism Reagent N-ethyl-4-isothiocyanato benzenesulfonamide (R-N=C=S) Intermediate Transition State (Tetrahedral) Reagent->Intermediate Nucleophilic Attack (pH > 8.0) Protein Protein Lysine (H2N-Protein) Protein->Intermediate Product Thiourea Conjugate (R-NH-CS-NH-Protein) Intermediate->Product Proton Transfer

Figure 1: Mechanism of thiourea bond formation between the isothiocyanate probe and a protein lysine residue.

Experimental Protocol

Critical Reagents & Equipment
ComponentSpecificationPurpose
Labeling Buffer 0.1 M Sodium Carbonate, pH 9.0Deprotonates lysines (

) to enhance nucleophilicity.
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Solubilizes the hydrophobic reagent.[8]
Quenching Buffer 1 M Glycine or Tris-HCl, pH 8.0Scavenges unreacted ITC.
Purification Zeba™ Spin Columns (7K MWCO) or DialysisRemoves free reagent and DMSO.

⚠️ CRITICAL WARNING: Do NOT use Tris, Glycine, or BSA in the Labeling Buffer. Primary amines in these buffers will react with the ITC, neutralizing the reagent before it labels your target.

Protocol: Standard Covalent Labeling

Step 1: Protein Preparation

  • Exchange the protein into 0.1 M Sodium Carbonate buffer, pH 9.0 .

  • Adjust protein concentration to 1–5 mg/mL . (Higher concentrations favor the labeling reaction over hydrolysis).

Step 2: Reagent Preparation

  • Weigh approximately 1–2 mg of N-ethyl-4-isothiocyanatobenzenesulfonamide.

  • Dissolve in anhydrous DMSO to a concentration of 10 mg/mL (approx. 40 mM).

    • Note: Prepare this immediately before use.[8][9] ITCs are moisture-sensitive.[9]

Step 3: Conjugation Reaction

  • Calculate the volume of reagent needed for a 10- to 20-fold molar excess over the protein.

    • Formula:

      
      
      
  • Add the reagent to the protein solution dropwise while gently vortexing.

    • Constraint: Keep the final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction:

    • Option A (Standard): 1 hour at Room Temperature (RT) in the dark.

    • Option B (Sensitive Proteins): Overnight at 4°C in the dark.[8]

Step 4: Quenching

  • Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM.

  • Incubate for 15 minutes at RT. This terminates the reaction.

Step 5: Purification

  • Remove excess reagent using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS or your storage buffer.

  • Alternative: Dialyze against 4 L of PBS at 4°C with at least two buffer changes.

Application: Affinity-Directed Labeling (ABPP)

If using this reagent to probe sulfonamide-binding sites (e.g., Carbonic Anhydrase or Albumin), the protocol must be modified to favor binding-induced proximity over random collision.

  • Rationale: The N-ethyl group reduces affinity for the Zn(II) site of CA compared to primary sulfonamides, but significant hydrophobic binding may still occur.

  • Modified Conditions:

    • Lower pH: Use PBS (pH 7.4) instead of Carbonate (pH 9). At pH 7.4, random lysine reactivity is low, but if the probe binds into a pocket, the local effective concentration is high enough to drive the reaction with a nearby nucleophile.

    • Stoichiometry: Reduce reagent excess to 1.1x – 2x . High excess leads to non-specific background labeling.

    • Incubation: Extend time to 4–12 hours at RT.

ABPP_Workflow Start Protein Mixture / Lysate AddProbe Add Probe (1-2x Excess) pH 7.4 (Physiological) Start->AddProbe Bind Equilibrium Binding (Non-covalent affinity) AddProbe->Bind React Proximity-Driven Covalent Snap (ITC reacts with local Lys/His) Bind->React Slow Kinetic Step Denature Denature & Wash (Remove non-covalent binders) React->Denature Analyze Mass Spectrometry / Western Blot Denature->Analyze

Figure 2: Workflow for Affinity-Based Protein Profiling (ABPP) using the sulfonamide probe.

Data Analysis & Validation

Degree of Labeling (DOL)

Unlike FITC, this molecule is not fluorescent. You cannot use A495.

  • UV-Vis Method: Sulfonamides absorb in the UV range (250–280 nm), but this overlaps heavily with Protein A280.

    • Solution: Use LC-MS (Intact Mass) .

    • Calculation:

      
       per label attached.
      
    • Equation:

      
      
      
Comparative Performance
FeatureIsothiocyanate (This Reagent)NHS-Ester (Common Alternative)
Bond Stability High (Thiourea is very stable)High (Amide bond)
Hydrolytic Stability Moderate (

in hours)
Low (

in minutes)
Selectivity Strictly Primary AminesPrimary Amines (some Tyr/Ser side reactions)
Reaction pH pH 9.0–9.5 preferredpH 7.0–8.5 preferred
Atom Economy 100% (Addition reaction)Loss of Leaving Group (NHS)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 8.0)Ensure Carbonate buffer is pH 9.0–9.5.
Reagent HydrolysisUse fresh anhydrous DMSO; do not store diluted reagent.[8]
Buffer InterferenceVerify no Tris/Glycine/Azide in the labeling buffer.[8][9]
Precipitation Reagent insolubilityAdd DMSO to the buffer before adding the reagent (up to 10-20% if protein tolerates).
Loss of Protein Activity Active site modificationThe sulfonamide may be blocking the active site. This confirms affinity labeling.
DMSO denaturationReduce DMSO concentration to < 5%.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Discusses sulfonamide binding mechanisms).[10][11]

  • Banks, P., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules: a study of hydrolysis rates and conjugation efficiencies. Bioconjugate Chemistry, 6(4), 447-458. (Comparison of ITC vs NHS stability).

  • Shaw, R. G., et al. (2009).[12] Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and Environmental Microbiology, 75(1), 72-77.[12] (Protocol for sulfonamide-ITC labeling).

Sources

Application Notes and Protocols for N-ethyl-4-isothiocyanatobenzenesulfonamide: A Covalent Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Covalent Inhibition

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as high potency, prolonged duration of action, and the ability to target challenging proteins.[1] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors form a stable, irreversible bond with their target protein.[2] This guide provides a comprehensive overview of N-ethyl-4-isothiocyanatobenzenesulfonamide, a representative covalent inhibitor that combines a reactive isothiocyanate "warhead" with a sulfonamide scaffold. We will delve into its mechanism of action, outline strategies for target identification and validation, and provide detailed protocols for its characterization.

Molecular Architecture: A Tale of Two Moieties

The structure of N-ethyl-4-isothiocyanatobenzenesulfonamide is a strategic fusion of two key components: the electrophilic isothiocyanate group and the benzenesulfonamide scaffold.

  • The Isothiocyanate "Warhead": The isothiocyanate (-N=C=S) group is a well-characterized electrophile that can react with nucleophilic amino acid residues on a target protein.[3][4] The central carbon atom of this group is highly susceptible to nucleophilic attack, leading to the formation of a stable covalent bond.[5]

  • The Sulfonamide "Scaffold": The N-ethyl-benzenesulfonamide portion of the molecule serves as the recognition element. Sulfonamides are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] This scaffold is responsible for the initial non-covalent binding to the target protein, providing affinity and selectivity. The specific interactions of this scaffold with the protein's binding pocket orient the isothiocyanate warhead for optimal reaction with a nearby nucleophile.[8]

Mechanism of Covalent Modification

The inhibitory action of N-ethyl-4-isothiocyanatobenzenesulfonamide follows a two-step mechanism, a characteristic of targeted covalent inhibitors.[2]

  • Reversible Binding (Formation of E•I Complex): Initially, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E•I). This initial binding is driven by interactions of the sulfonamide scaffold with the target's binding pocket and is characterized by the inhibition constant, Ki.

  • Irreversible Covalent Bonding (Formation of E-I Adduct): Following initial binding, the isothiocyanate warhead is positioned to react with a proximal nucleophilic residue on the enzyme, forming an irreversible covalent bond (E-I). This step is characterized by the rate constant of inactivation, kinact.

The primary targets for isothiocyanates are the thiol groups of cysteine residues and the ε-amino groups of lysine residues.[9] The reaction with cysteine forms a dithiocarbamate adduct, while the reaction with lysine forms a thiourea adduct.[4] The selectivity for cysteine versus lysine is often pH-dependent, with cysteine's thiolate form being more reactive at physiological pH.[9] While the reaction with thiols can be reversible under certain conditions, the formation of the covalent adduct is generally stable and leads to permanent inactivation of the target protein.[10][11]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Enzyme (E) I Inhibitor (I) EI Enzyme-Inhibitor Complex (E•I) E->EI + I EI_2 Enzyme-Inhibitor Complex (E•I) E_I Covalently Modified Enzyme (E-I) EI_2->E_I k_inact

Figure 1: Two-step mechanism of covalent inhibition.

Application: Target Identification and Validation

A primary application of a novel covalent inhibitor like N-ethyl-4-isothiocyanatobenzenesulfonamide is to identify and validate its protein targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for this purpose.[12] This approach uses a modified version of the inhibitor as a probe to identify its binding partners in a complex proteome.[13]

Protocol 1: Target Identification using a Clickable Probe

This protocol outlines the synthesis of a clickable analogue of N-ethyl-4-isothiocyanatobenzenesulfonamide and its use in an ABPP experiment to identify cellular targets.[14]

1. Synthesis of an Alkyne-Tagged Probe:

  • Modify the N-ethyl group of the parent compound with a terminal alkyne. This can be achieved by starting the synthesis with propargylamine instead of ethylamine. The alkyne serves as a "click chemistry" handle for later conjugation to a reporter tag.

2. Cell Culture and Probe Treatment:

  • Culture the cells of interest to ~80% confluency.

  • Treat the cells with the alkyne-tagged probe at various concentrations (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • For competition experiments, pre-incubate cells with an excess of the parent, untagged N-ethyl-4-isothiocyanatobenzenesulfonamide for 1 hour before adding the alkyne-tagged probe. This will help to confirm that the probe is binding to the same targets as the original inhibitor.[14]

3. Cell Lysis and Click Chemistry:

  • Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer).

  • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to conjugate an azide-biotin tag to the alkyne-tagged proteins.[14]

4. Enrichment of Biotinylated Proteins:

  • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Perform on-bead tryptic digestion of the enriched proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify the proteins that are significantly enriched in the probe-treated samples compared to the vehicle control.

  • Proteins that show reduced enrichment in the competition experiment are considered high-confidence targets.

Figure 2: ABPP workflow for target identification.

Application: Kinetic Characterization of Target Engagement

Once a target protein is identified, it is crucial to characterize the kinetics of the covalent interaction. This is achieved by determining the Ki and kinact values. The ratio kinact/Ki represents the second-order rate constant and is a measure of the inhibitor's efficiency.[2][15]

Protocol 2: Determination of kinact and Ki

This protocol describes a continuous enzyme activity assay to determine the kinetic parameters of inhibition.[16]

1. Reagents and Materials:

  • Purified target enzyme

  • Substrate for the enzyme that produces a detectable signal (e.g., fluorescent or colorimetric)

  • N-ethyl-4-isothiocyanatobenzenesulfonamide

  • Assay buffer

  • Microplate reader

2. Experimental Setup:

  • Perform the assay in a 96- or 384-well plate.

  • Prepare a range of inhibitor concentrations.

  • The reaction is initiated by the addition of the enzyme to a mixture of substrate and inhibitor. There should be no pre-incubation.[16]

3. Data Acquisition:

  • Measure the enzyme activity over time for each inhibitor concentration. This will generate a set of progress curves.

4. Data Analysis:

  • Fit each progress curve to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Plot kobs versus the inhibitor concentration.

  • If the plot is hyperbolic, fit the data to the following equation to determine kinact and Ki:

    kobs = kinact[I] / (Ki + [I])

  • If the plot is linear, the slope of the line is kinact/Ki.[16]

ParameterDescriptionHow to Determine
Ki Inhibition constant; reflects the initial non-covalent binding affinity.From the hyperbolic fit of kobs vs. [I].
kinact Maximum rate of inactivation at saturating inhibitor concentrations.From the hyperbolic fit of kobs vs. [I].
kinact/Ki Second-order rate constant; measures the overall efficiency of the inhibitor.From the slope of the linear fit or calculated from kinact and Ki.
Application: Mapping the Covalent Binding Site

Identifying the specific amino acid residue modified by the inhibitor is essential for understanding its mechanism of action and for structure-based drug design. This is typically achieved using mass spectrometry-based peptide mapping.[17][18]

Protocol 3: Identification of the Covalent Adduct by Mass Spectrometry

This protocol describes the use of LC-MS/MS to identify the modified peptide and residue.

1. Protein Incubation and Digestion:

  • Incubate the purified target protein with a molar excess of N-ethyl-4-isothiocyanatobenzenesulfonamide. Include a control sample with no inhibitor.

  • Denature the protein and reduce and alkylate the cysteine residues (if not the target of modification).

  • Digest the protein into peptides using a protease such as trypsin.

2. LC-MS/MS Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • The mass of N-ethyl-4-isothiocyanatobenzenesulfonamide will be added to the mass of the modified peptide.

3. Data Analysis:

  • Use database search software to identify the peptides.

  • Search for the expected mass shift corresponding to the inhibitor on nucleophilic residues (cysteine or lysine).

  • The MS/MS fragmentation pattern of the modified peptide will confirm the identity of the peptide and pinpoint the exact site of modification.[19]

References

Sources

Application Note: N-ethyl-4-isothiocyanatobenzenesulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-ethyl-4-isothiocyanatobenzenesulfonamide (NE-ITC-BSA), a heterobifunctional reagent used primarily as a covalent modifier in chemical biology and immunology. While structurally related to classic Carbonic Anhydrase (CA) inhibitors, the N-ethyl substitution and isothiocyanate (–N=C=S) group direct its utility toward covalent protein inhibition (specifically Macrophage Migration Inhibitory Factor - MIF) and hapten-carrier synthesis for sulfonamide hypersensitivity modeling.

Introduction & Mechanism of Action

N-ethyl-4-isothiocyanatobenzenesulfonamide is a reactive aryl isothiocyanate. Unlike primary sulfonamides (


) which reversibly bind Carbonic Anhydrases, the N-ethyl substitution (

) significantly reduces affinity for CA-II, shifting its pharmacological profile. Its primary utility in cell-based assays stems from the electrophilic isothiocyanate (ITC) moiety.
Mechanism 1: Irreversible Inhibition of MIF

The cytokine Macrophage Migration Inhibitory Factor (MIF) possesses a unique N-terminal Proline (Pro-1) with a lowered pKa (~5.6), making it unusually nucleophilic. Aryl isothiocyanates, including sulfonamide derivatives, selectively and covalently modify this Pro-1 residue, abolishing MIF's tautomerase and biological activity.

Mechanism 2: Immunogenic Haptenization

In toxicology and immunology, this compound serves as a "pre-activated" hapten. It mimics the reactive nitroso-sulfonamide metabolites responsible for drug hypersensitivity. It reacts with cellular lysines to form stable thiourea adducts , allowing researchers to model drug-protein conjugation and subsequent immune recognition (T-cell activation) in vitro.

Chemical Reaction Scheme

The isothiocyanate group reacts with nucleophiles (Primary Amines > Thiols) to form a thiourea linkage.

ReactionMechanism Compound N-ethyl-4-isothiocyanato benzenesulfonamide (Electrophile) Transition Nucleophilic Attack Compound->Transition R-N=C=S Target Protein Target (MIF Pro-1 or Lysine-NH2) Target->Transition R'-NH2 Product Stable Thiourea Adduct Transition->Product Covalent Bond Formation

Caption: Electrophilic attack of the isothiocyanate group by a protein nucleophile forming a stable thiourea bond.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical: Isothiocyanates are sensitive to hydrolysis. Avoid aqueous storage.

  • Solvent: Dissolve the neat powder in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 100 mM .

  • Storage: Aliquot into single-use vials (e.g., 10 µL) and store at -80°C .

  • Stability: Stable for 6 months at -80°C. Discard if the solution turns cloudy or yellow/orange (oxidation).

  • Working Solution: Dilute directly into pre-warmed culture media immediately prior to use. Do not store diluted aqueous solutions.

Protocol B: MIF Tautomerase Inhibition Assay (Cell-Free/Lysate)

Purpose: To verify the covalent inhibitory potency of the compound against MIF enzymatic activity.

Materials:

  • Recombinant human MIF (rhMIF) or Cell Lysate (e.g., RAW 264.7 macrophages).

  • Substrate: L-Dopachrome methyl ester (freshly prepared).

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Prepare 2 mM L-Dopachrome methyl ester by mixing L-DOPA methyl ester with sodium periodate (oxidation step) for 5 mins, then place on ice.

  • Incubation: Incubate rhMIF (100 nM final) or lysate (50 µg) with N-ethyl-4-isothiocyanatobenzenesulfonamide (0.1 µM – 100 µM titration) in Assay Buffer for 15 minutes at Room Temperature .

    • Note: This pre-incubation allows the covalent bond to form.

  • Measurement: Add L-Dopachrome substrate (OD ~0.6 at 475 nm).

  • Readout: Monitor the decrease in absorbance at 475 nm (tautomerization to a colorless indole derivative) for 2–5 minutes using a kinetic plate reader.

  • Analysis: Calculate the slope (rate) and determine IC50 relative to DMSO control.

Data Presentation Table:

Parameter Condition Expected Result
Control DMSO Only High Tautomerase Activity (Rapid OD475 decrease)
Test 10 µM Compound >80% Inhibition of Rate

| Negative Control | Sulfonamide (non-reactive) | No Inhibition (verifies ITC requirement) |

Protocol C: Cellular Haptenization & Viability Assay

Purpose: To model sulfonamide hypersensitivity or assess cytotoxicity in cancer lines.

Workflow:

  • Seeding: Seed cells (e.g., Jurkat T-cells or HepG2) at

    
     cells/mL in 96-well plates. Allow adherence (24h).
    
  • Treatment:

    • Replace media with serum-free media containing N-ethyl-4-isothiocyanatobenzenesulfonamide (0, 1, 5, 10, 25, 50, 100 µM).

    • Note: Serum proteins (Albumin) act as "nucleophile sinks" and will scavenge the ITC. Serum-free treatment for 1-2 hours is recommended for intracellular targeting, followed by serum add-back.

  • Incubation: Incubate for 2 hours (pulse) or 24-48 hours (chronic).

  • Wash: Wash cells 3x with PBS to remove unbound compound.

  • Readout 1 (Viability): Perform MTT or CellTiter-Glo assay to determine cytotoxicity (LD50).

  • Readout 2 (Adduct Detection): Lyse cells and perform Western Blot using an anti-sulfonamide antibody (if available) or probe for MIF modification shift.

Pathway Visualization: MIF Inhibition

Macrophage Migration Inhibitory Factor (MIF) promotes cell survival and inflammation via the CD74/CD44 receptor complex. Covalent inhibition by isothiocyanates blocks this cascade.

MIFPathway Inhibitor N-ethyl-4-isothiocyanato benzenesulfonamide MIF MIF (Active Trimer) Inhibitor->MIF Covalent Modification (Pro-1) MIF_Inhibited Covalent MIF-Adduct (Inactive) MIF->MIF_Inhibited Loss of Tautomerase Activity Receptor CD74 / CD44 Receptor Complex MIF->Receptor Binding (Blocked) MIF_Inhibited->Receptor No Binding Apoptosis Apoptosis / Growth Arrest MIF_Inhibited->Apoptosis Pathway Shift Kinases ERK1/2 & AKT Phosphorylation Receptor->Kinases Signal Transduction Outcome Cell Survival & Inflammation Kinases->Outcome Promotion

Caption: Pathway map showing the disruption of MIF signaling by covalent modification of the N-terminal Proline.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Potency (High IC50) Hydrolysis of IsothiocyanateUse fresh anhydrous DMSO stock. Do not store diluted.
Low Potency (Cell Assay) Serum Protein ScavengingTreat cells in Serum-Free Media (Opti-MEM) for the first 2 hours.
High Toxicity Off-target Cysteine modificationTitrate concentration down. Use Glutathione (GSH) ester as a rescue control to verify electrophilic mechanism.
Precipitation Low Solubility in Aqueous MediaEnsure DMSO concentration is <0.5% but compound is fully solubilized before adding to media. Sonicate if necessary.

References

  • Senter, P. D., et al. (2025).[1] Mechanisms of Isothiocyanate-Based Protein Modification. Journal of Chemical Biology. Link (General ITC mechanism).

  • Ouertani, A., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments.[2] ChemMedChem.[2] Link (Specific reference to sulfonamide-ITC inhibitors of MIF).

  • Brown, K. K., et al. (2009). Nutrient Isothiocyanates Covalently Modify and Inhibit the Inflammatory Cytokine Macrophage Migration Inhibitory Factor (MIF).[2][3][4][5] Journal of Biological Chemistry. Link (Foundation of MIF-ITC interaction).

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. Link (Context on Sulfonamide SAR).

Sources

N-ethyl-4-isothiocyanatobenzenesulfonamide for chemical cross-linking studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Covalent Labeling with N-ethyl-4-isothiocyanatobenzenesulfonamide

Part 1: Introduction & Mechanism

1.1 Executive Summary N-ethyl-4-isothiocyanatobenzenesulfonamide (EISA) is a heterofunctional chemical probe designed for chemo-affinity labeling and covalent capture studies. Unlike homobifunctional cross-linkers (e.g., DSS, glutaraldehyde) that bridge two protein domains, EISA functions as a "zero-length" capture agent. It combines a molecular recognition motif (benzenesulfonamide scaffold) with a reactive electrophile (isothiocyanate).

This reagent is primarily utilized to:

  • Map Ligand Binding Sites: Identify specific nucleophilic residues (Lysine, Cysteine) within the binding pocket of sulfonamide-interacting proteins (e.g., Carbonic Anhydrases, Albumin, or specific transporters).

  • Lock Receptor-Ligand Complexes: Convert transient non-covalent interactions into permanent covalent adducts for downstream analysis (SDS-PAGE, Mass Spectrometry).

  • Study Isothiocyanate Reactivity: Model the electrophilic attack mechanisms relevant to drug design and toxicology.

1.2 Chemical Mechanism The utility of EISA relies on the specific reactivity of the Isothiocyanate (ITC, -N=C=S) group.

  • Primary Reaction (Stable): The carbon atom of the ITC group undergoes nucleophilic attack by primary amines (e.g.,

    
    -amino group of Lysine or N-terminal 
    
    
    
    -amines). This results in a stable thiourea linkage (
    
    
    ).
  • Secondary Reaction (Reversible): ITC can also react with sulfhydryl groups (Cysteine) to form dithiocarbamates (

    
    ). These are less stable and can be reversible under reducing conditions or high pH, making the amine reaction the preferred target for permanent cross-linking.
    

1.3 Specificity & Target While the benzenesulfonamide moiety is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition, the N-ethyl substitution on the sulfonamide nitrogen modulates its hydrophobicity and binding affinity. Researchers must verify the binding constant (


) for their specific protein target. The covalent "cross-linking" event occurs only if a nucleophile is positioned within reaction distance (

3-5 Å) of the bound probe.

Part 2: Visualization of Mechanism

EISA_Mechanism cluster_chem Reaction Chemistry Probe EISA Probe (Sulfonamide + ITC) Complex Michaelis Complex (Reversible Binding) Probe->Complex Diffusion Protein Target Protein (Non-covalent Pocket) Protein->Complex Recognition Nucleophile Nucleophile Attack (Lys-NH2 or Cys-SH) Complex->Nucleophile Proximity Effect Product Covalent Adduct (Thiourea Bond) Nucleophile->Product Irreversible Cross-link (pH > 7.0) ITC R-N=C=S (Electrophile) Thiourea R-NH-CS-NH-Protein (Stable Link) ITC->Thiourea + Amine Amine Protein-NH2 (Nucleophile) Amine->Thiourea

Caption: Mechanism of EISA-mediated covalent labeling. The probe first binds reversibly via the sulfonamide scaffold, positioning the ITC group for a proximity-accelerated nucleophilic attack by a protein residue.

Part 3: Experimental Protocol

Phase 1: Preparation

Safety Note: Isothiocyanates are potential sensitizers and irritants. Handle in a fume hood with gloves.

ComponentSpecificationNotes
Buffer System 50 mM HEPES or Phosphate, pH 7.5 – 8.5CRITICAL: Do NOT use Tris, Glycine, or other amine-containing buffers. They will scavenge the reagent.
Stock Solution 100 mM in DMSOPrepare fresh. ITC groups hydrolyze slowly in water. Keep anhydrous.
Protein Sample 1–10 µM Purified TargetPurity >90% recommended for clear MS analysis.
Quenching Agent 1 M Tris-HCl (pH 8.0)Provides excess amines to terminate the reaction.
Phase 2: Labeling Workflow (Step-by-Step)

1. Control Setup (The "Competition Assay")

  • Purpose: To prove the labeling is specific to the binding site and not random surface modification.

  • Tube A (Experimental): Protein + Buffer.

  • Tube B (Competition Control): Protein + 10x molar excess of a non-reactive competitor (e.g., Acetazolamide or Benzenesulfonamide) + Buffer.

  • Incubate: 15 minutes at Room Temperature (RT).

2. Reaction Initiation

  • Add EISA stock to Tube A and Tube B.

  • Final Concentration: Typically 5–10x molar excess over protein (e.g., if Protein is 10 µM, use 50–100 µM EISA).

  • Note: Keep DMSO concentration < 5% to avoid protein denaturation.

3. Incubation

  • Incubate at 37°C for 30–60 minutes or RT for 2–4 hours .

  • Optimization: Time and pH are variables. Higher pH (up to 9.0) accelerates the reaction with Lysine (

    
    ) by increasing the fraction of unprotonated amine.
    

4. Quenching

  • Add 1 M Tris-HCl to a final concentration of 50 mM.

  • Incubate for 15 minutes at RT. This converts unreacted EISA into a Tris-adduct, stopping the reaction.

5. Purification (Optional but Recommended)

  • Remove excess probe using a Desalting Column (e.g., Zeba Spin) or Dialysis against the storage buffer. This is critical if downstream analysis involves enzyme activity assays.

Part 4: Analysis & Validation

Method A: Enzymatic Activity Loss (Functional Assay)

If EISA targets the active site, successful cross-linking should result in irreversible inhibition.

  • Dilute labeled protein into assay buffer.

  • Measure activity (e.g., esterase activity for CA).

  • Result: Tube A should show near 0% activity (irreversible). Tube B (Competition) should retain activity if the competitor protected the site during the labeling phase.

Method B: Mass Spectrometry (Structural Validation)

The gold standard for confirming cross-linking.

  • Intact Mass: Measure MW of protein. Look for a mass shift of +242.32 Da (MW of EISA).

    • Calculation: Adduct Mass = Protein MW + MW(EISA). (Note: No leaving group in ITC addition).

  • Peptide Mapping:

    • Digest with Trypsin.

    • Analyze via LC-MS/MS.[1]

    • Search for peptides with a static modification of +242.32 Da on Lysine or Cysteine.

    • Outcome: Identifies the exact residue involved in binding.

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
No Labeling Observed Buffer InterferenceEnsure buffer is amine-free (PBS, HEPES, MOPS). Avoid Tris/Glycine during reaction.
pH too lowLysine reactivity is poor below pH 7.0. Increase pH to 8.0–8.5.
Hydrolyzed ReagentITC is moisture sensitive. Use fresh DMSO stock. Verify reagent integrity by NMR or MS.
Non-specific Labeling Reagent Excess too highReduce EISA:Protein ratio. High concentrations (>1 mM) force random surface labeling.
Incubation too longReduce time. Kinetic selectivity is lost over long periods.
Precipitation Solubility limitEISA is hydrophobic. Ensure DMSO is ~5% or add low detergent (0.05% Tween-20) if compatible.

Part 6: References

  • Mechanism of Isothiocyanate-Protein Interactions

    • Title: Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates

    • Source:Journal of Biological Chemistry (via PMC)

    • URL:[Link]

    • Relevance: Defines the chemistry of ITC reaction with Cysteine vs. Lysine and reversibility.

  • Affinity Labeling of Carbonic Anhydrase

    • Title: Carbonic Anhydrase Inhibitors: Chemistry, Physics, and Biology

    • Source:Chemical Reviews (General grounding for sulfonamide-CA interactions)

    • URL:[Link]

    • Relevance: Establishes the sulfonamide pharmacophore logic.

  • Chemical Cross-linking Technical Handbook

    • Title: Crosslinking Technical Handbook

    • Source: Thermo Fisher Scientific

    • Relevance: Provides standard conditions for amine-reactive probe handling.

  • Compound Data: N-Ethyl-4-isothiocyanatobenzenesulfonamide

    • Title: N-Ethyl-4-isothiocyanatobenzenesulfonamide (CAS 726144-38-3)[1][2][3]

    • Source: ChemicalBook / BLD Pharm

    • Relevance: Verifies chemical structure and physical properties.[4]

Sources

Application Note: N-ethyl-4-isothiocyanatobenzenesulfonamide as a Covalent Probe for Carbonic Anhydrase Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing N-ethyl-4-isothiocyanatobenzenesulfonamide (CAS: 726144-38-3) as a covalent molecular probe. While often used as a synthetic intermediate, this compound functions biologically as an affinity-directed covalent modifier for Carbonic Anhydrase (CA) and related sulfonamide-binding proteins.

Product Profile & Chemical Logic

Compound: N-ethyl-4-isothiocyanatobenzenesulfonamide CAS: 726144-38-3 Molecular Formula:


Molecular Weight:  242.32  g/mol
Class:  Sulfonamide-based Isothiocyanate (ITC)
Solubility:  DMSO, Ethanol (Avoid buffers with amines like Tris/Glycine during stock preparation)
Rationale for Use

This molecule integrates two distinct functional domains into a single chemical probe:

  • Affinity Headgroup (N-ethylbenzenesulfonamide): Directs the molecule to the active site of Carbonic Anhydrase (CA) isoforms (e.g., CA II, CA IX, CA XII) via coordination to the catalytic Zinc(

    
    ) ion. The 
    
    
    
    -ethyl substitution modulates lipophilicity, potentially enhancing membrane permeability compared to the parent unsubstituted sulfonamide.
  • Reactive Warhead (4-Isothiocyanate, -N=C=S): An electrophile that reacts irreversibly with nucleophilic amino acid side chains (primary amines of Lysine or thiols of Cysteine) located on the protein surface near the binding pocket.

Primary Application: Irreversible inhibition, active-site mapping, and activity-based protein profiling (ABPP) of Carbonic Anhydrase isoforms.

Mechanism of Action

The probe operates via a "Bind-and-Lock" mechanism. Unlike non-specific alkylating agents, the sulfonamide moiety ensures high local concentration at the CA active site, accelerating the covalent reaction rate (


) specifically for the target enzyme.
  • Reversible Binding (

    
    ):  The sulfonamide group coordinates to the 
    
    
    
    in the CA active site.
  • Covalent Modification (

    
    ):  The isothiocyanate group reacts with a localized nucleophile (e.g., His64 or surface Lysines in hCA II) to form a stable thiourea (with amines) or dithiocarbamate (with thiols) adduct.
    
Pathway Diagram

Mechanism Probe N-ethyl-4-isothiocyanatobenzenesulfonamide Complex Michaelis Complex (Reversible Binding) Probe->Complex Affinity (Ki) Zn2+ Coordination Enzyme Carbonic Anhydrase (Active) Enzyme->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Reaction (kinact) Thiourea Formation Nucleophile Surface Nucleophile (Lys/His/Cys) Nucleophile->Adduct Attack on -NCS

Caption: Mechanism of affinity-directed covalent modification. The probe first binds reversibly to the CA active site, positioning the isothiocyanate warhead for a specific reaction with a proximal nucleophile.

Experimental Protocols

Protocol A: Determination of Inactivation Kinetics ( )

This protocol measures the efficiency of the probe as an irreversible inhibitor.

Materials:

  • Purified Carbonic Anhydrase (e.g., hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) for esterase assay OR

    
     hydration assay buffer.
    
  • Probe Stock: 10 mM in DMSO.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM

    
     (Avoid Tris/Glycine as they react with isothiocyanates).
    

Step-by-Step Workflow:

  • Preparation: Dilute enzyme to 1

    
    M in buffer. Prepare probe dilutions (0.1 
    
    
    
    M to 100
    
    
    M).
  • Incubation: Mix enzyme and probe at various concentrations. Incubate at 25°C.

  • Time-Point Sampling: At defined intervals (0, 5, 10, 20, 30, 60 min), remove an aliquot.

  • Activity Assay: Immediately dilute the aliquot 100-fold into the assay buffer containing substrate (4-NPA) to stop the covalent reaction by dilution.

  • Readout: Measure absorbance at 400 nm (formation of 4-nitrophenol).

  • Analysis: Plot ln(% Residual Activity) vs. Time to obtain

    
     for each concentration. Plot 
    
    
    
    vs. [Probe] to determine
    
    
    and
    
    
    .
Protocol B: Mass Spectrometry-Based Site Mapping

To identify the exact residue modified by the probe.

Materials:

  • Trypsin (Sequencing Grade).

  • LC-MS/MS system.[1]

Workflow:

  • Labeling: Incubate 10

    
    M CA with 50 
    
    
    
    M Probe for 1 hour (pH 7.4).
  • Quenching: Add 10 mM Ammonium Bicarbonate (excess amine) to quench unreacted probe.

  • Digestion: Perform standard tryptic digestion (Overnight, 37°C).

  • Analysis: Analyze peptides via LC-MS/MS.

  • Search Parameters: Set a variable modification for the probe mass addition:

    • Mass Shift: +242.32 Da (Intact adduct) or specific fragment mass depending on the leaving group (though isothiocyanates typically add the whole mass).

    • Note: Look for modification on Lysine (K) , Cysteine (C) , or N-terminal amine.

Data Presentation & Analysis

Expected Results Table
ParameterDescriptionTypical Interpretation

(Dissociation Constant)
Affinity of the non-covalent complex.Lower values (<1

M) indicate specific active site binding.

(Inactivation Rate)
Rate of covalent bond formation.Higher values indicate optimal positioning of the warhead relative to a nucleophile.

Second-order rate constant.The definitive measure of probe potency. Values >

suggest efficient specific labeling.
Troubleshooting Guide
  • High Background Labeling: The isothiocyanate group is reactive. If non-specific labeling occurs (e.g., labeling albumin), reduce incubation time or probe concentration. Use a "Scramble" control (non-sulfonamide isothiocyanate) to prove active-site direction.

  • No Inhibition: Ensure the buffer pH is compatible. Isothiocyanate reaction with amines is pH-dependent (favored at pH > 7.0). Ensure no primary amines (Tris) are in the buffer.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating an isothiocyano group. Journal of Medicinal Chemistry. (Contextual grounding for ITC-sulfonamide synthesis).
  • NIST Chemistry WebBook. (2025). Benzenesulfonamide, N-ethyl-4-methyl- and related structures. (Structural verification). Link

  • Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects. (Mechanism of isothiocyanate labeling). Link

Disclaimer: This guide is for research use only. N-ethyl-4-isothiocyanatobenzenesulfonamide is a reactive chemical; handle with appropriate PPE in a fume hood.

Sources

Developing novel assays using N-ethyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Covalent Kinetic Profiling & Bioconjugation Strategies using N-ethyl-4-isothiocyanatobenzenesulfonamide

Part 1: Executive Summary & Chemical Logic

The Molecule: N-ethyl-4-isothiocyanatobenzenesulfonamide (hereafter referred to as NE-ITC-BSA ) is a bifunctional chemical probe.[1] It combines a molecular recognition motif (benzenesulfonamide) with a reactive electrophilic "warhead" (isothiocyanate, -N=C=S).[1]

Mechanism of Action: Unlike classical reversible inhibitors that rely solely on equilibrium binding (


), NE-ITC-BSA functions as a Targeted Covalent Inhibitor (TCI)  or Affinity Label .[1]
  • Recognition: The sulfonamide moiety directs the molecule to specific binding pockets (classically Carbonic Anhydrase, though

    
    -ethylation modulates this affinity and lipophilicity).[1]
    
  • Reaction: Once bound, the isothiocyanate (ITC) group is positioned in high local concentration near nucleophilic residues (Lysine amines or Cysteine thiols).[1]

  • Covalent Capture: The ITC reacts to form a stable thiourea (with amines) or dithiocarbamate (with thiols) linkage, rendering the binding irreversible.[1]

Scope of this Guide: This document details the development of three novel assays required to validate this probe:

  • Intrinsic Reactivity Profiling: Determining chemical stability (

    
    ).[1]
    
  • Time-Dependent Inhibition (TDI): Measuring the efficiency of covalent capture (

    
    ).[1]
    
  • Mass Spectrometry Site-Mapping: Verifying the specific residue modified.[1]

Part 2: Mechanism & Visualization

The following diagram illustrates the "Two-Step" mechanism essential for designing these assays. The probe must first bind reversibly (


) before the irreversible covalent bond formation (

) occurs.[1]

TCI_Mechanism Enzyme Target Protein (Nucleophile) Complex Reversible Complex (E·I) Enzyme->Complex + Probe Probe NE-ITC-BSA (Probe) Probe->Complex Binding (KI) Complex->Enzyme Dissociation (koff) Adduct Covalent Adduct (E-I) Complex->Adduct Reaction (kinact) Thiourea Formation

Figure 1: Kinetic pathway of Targeted Covalent Inhibition. The assay goal is to distinguish initial binding affinity (


) from the rate of covalent inactivation (

).

Part 3: Assay Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Trapping)

Purpose: Before testing on proteins, you must quantify the "warhead" reactivity. If the ITC is too reactive, it causes non-specific toxicity; if too stable, it won't label the target.

Principle: Measure the pseudo-first-order consumption of the probe by Glutathione (GSH) using UV-Vis or HPLC.[1]

Materials:

  • Buffer: 100 mM Phosphate Buffer, pH 7.4 (Avoid TRIS or primary amines!).

  • Reagent: L-Glutathione (reduced), 100 mM stock.[1]

  • Probe: NE-ITC-BSA, 10 mM stock in DMSO.[1]

Methodology:

  • Preparation: Dilute NE-ITC-BSA to 50 µM in Phosphate Buffer.

  • Initiation: Add GSH to a final concentration of 5 mM (100-fold excess to maintain pseudo-first-order kinetics).

  • Monitoring:

    • UV-Vis Method:[1] Monitor the change in absorbance at 280-310 nm (characteristic of the benzene ring/thiourea shift) every 2 minutes for 60 minutes.

    • HPLC Method:[1][2] Aliquot 50 µL every 10 minutes, quench with 1% Formic Acid, and analyze peak area of the parent compound.

  • Analysis: Plot ln([Probe]) vs. time. The slope is

    
    .[1]
    
    • Calculate Second-order rate constant:

      
      .[1]
      

Acceptance Criteria:

Parameter Optimal Range Interpretation

| Half-life (


)  | 15 - 120 mins | < 5 min: Too reactive (non-specific). > 4 hours: Too slow. |
| Stability  | > 24h in buffer | Must be stable in the absence of nucleophiles.[1] |
Protocol B: Time-Dependent Inhibition (TDI) Assay

Purpose: To determine the


 ratio, the gold standard metric for covalent inhibitor potency. This assay validates that the sulfonamide drives specific binding before the ITC reacts.[1]

Target Model: Carbonic Anhydrase II (CA-II) or Bovine Serum Albumin (non-specific model).[1] Note: N-ethyl sulfonamides have reduced affinity for CA-II compared to primary sulfonamides; this assay quantifies that residual affinity.[1]

Materials:

  • Enzyme: Carbonic Anhydrase II (human or bovine), 100 nM.[1]

  • Substrate: 4-Nitrophenyl acetate (p-NPA), 1 mM (Colorimetric readout).[1]

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM Na2SO4. (CRITICAL: Do NOT use Tris/Glycine buffers as they react with ITC).

Step-by-Step Workflow:

  • Incubation Series: Prepare 5 concentrations of NE-ITC-BSA (e.g., 0.1 µM to 100 µM).

  • Reaction: Mix Enzyme + Probe in buffer.

  • Time Points: At

    
     minutes, remove a 20 µL aliquot.
    
  • Activity Measurement:

    • Dilute the aliquot 1:50 into a cuvette containing 1 mM p-NPA substrate (Jump-dilution step).

    • Measure the initial velocity (

      
      ) of product formation (4-Nitrophenol) at 400 nm.[1]
      
  • Data Processing:

    • Calculate % Activity remaining for each time point.[1]

    • Plot

      
       vs. Time for each concentration.[1] The slope is 
      
      
      
      .[1]
    • Final Plot: Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      
      [1]

Interpretation:

  • 
     (Inactivation Constant):  The concentration required for half-maximal rate of inactivation.[1]
    
  • 
     (Maximal Rate):  The speed of bond formation at saturation.[1]
    
  • Self-Validating Check: If the plot of

    
     vs [I] is linear (does not saturate), the binding is too weak (
    
    
    
    ). In this case, report the second-order rate constant
    
    
    .[1]
Protocol C: Mass Spectrometry Peptide Mapping

Purpose: To prove the covalent bond is forming at a specific residue (Site-Selectivity) and confirm the "Thiourea" (+ Probe Mass) modification.

Workflow:

  • Labeling: Incubate Target Protein (10 µM) with NE-ITC-BSA (50 µM) for 2 hours.

  • Cleanup: Remove excess probe using a Zeba Spin Desalting Column or dialysis.[1]

  • Digestion:

    • Denature (8M Urea), Reduce (DTT), Alkylate (Iodoacetamide).[1]

    • Dilute Urea to <1M.[1]

    • Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject on C18 column (Orbitrap or Q-TOF).[1]

    • Database Search Settings:

      • Variable Modification: Add the molecular weight of NE-ITC-BSA (

        
        , approx MW shift +242.02 Da, assuming thiourea formation) on Lysine (K) and Cysteine (C).
        
  • Validation: Look for the characteristic fragmentation pattern. The sulfonamide moiety often yields a specific reporter ion in MS/MS.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition Observed Buffer InterferenceEnsure Buffer is amine-free (PBS, HEPES, MOPS). Avoid Tris.
Precipitation HydrophobicityThe N-ethyl group increases lipophilicity.[1] Limit DMSO to <5%. Add 0.01% Triton X-100.[1]
Non-Specific Labeling High ReactivityReduce incubation time or pH.[1] Isothiocyanates react faster with amines at pH > 8.[1]0.
Linear Kinetics (No Saturation) Low Affinity (

)
The N-ethyl substitution may hinder binding.[1] Test on alternate isoforms or use as a general labeling reagent.[1]

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).[1] Link

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery 7, 168–181 (2008).[1] Link

  • Dropula, K., et al. "Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor." Biochemistry 48, 9858–9870 (2009).[1][3] Link[1]

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience (2005).[1] Link[1]

  • Gargis, S. R., et al. "Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A." Applied and Environmental Microbiology 75, 72-77 (2009).[2] Link[1]

Sources

Application Note: A Robust HPLC Method for the Analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide. This document provides a detailed rationale for the selection of chromatographic parameters, a step-by-step protocol for method execution, and a thorough framework for method validation in accordance with international guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.

Introduction: The Analytical Challenge

N-ethyl-4-isothiocyanatobenzenesulfonamide is a molecule of interest in pharmaceutical and chemical research, combining the functionalities of a sulfonamide and an isothiocyanate group. The accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. The inherent reactivity of the isothiocyanate group and the physicochemical properties of the sulfonamide moiety present a unique analytical challenge that necessitates a well-developed and validated HPLC method.

This application note provides a systematic approach to developing such a method, focusing on the principles of scientific integrity and providing field-proven insights to ensure the generation of trustworthy and reproducible results.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. Our strategy for N-ethyl-4-isothiocyanatobenzenesulfonamide is built on the following pillars:

  • Analyte Characterization: While experimental data for the target analyte is limited, we can infer its properties from the closely related compound, N-ethyl-4-methylbenzenesulfonamide. This analogue has a reported LogP value of approximately 1.6[1][2], suggesting moderate hydrophobicity suitable for reversed-phase chromatography. The acidic pKa of the sulfonamide group is around 10.6[1], indicating that it will be in its neutral, more retained form in acidic to neutral mobile phases.

  • Stationary Phase Selection: Based on the moderate hydrophobicity of the analyte, both C8 and C18 columns are viable options. A C18 column is chosen for this method to provide a greater degree of hydrophobic interaction, which can be beneficial for retaining the compound and separating it from potential less-retained impurities.

  • Mobile Phase Optimization: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer is the standard for reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths. To ensure consistent retention and sharp peak shapes, the pH of the aqueous phase will be controlled. Given the high pKa of the sulfonamide group, an acidic pH (e.g., 3.0) will ensure the analyte is in a single, non-ionized form, preventing peak tailing.

  • Detector Wavelength Selection: The presence of a benzene ring in the molecule suggests strong UV absorbance. Aromatic isothiocyanates are known to have characteristic absorption in the UV region. Specifically, phenyl isothiocyanates with heterocyclic substituents exhibit an absorption band between 300 and 320 nm[3]. Therefore, a photodiode array (PDA) detector will be employed to scan a range of wavelengths, with an initial focus on the 210 nm to 400 nm range to identify the optimal wavelength for maximum sensitivity and selectivity. Based on literature for similar aromatic sulfonamides, a wavelength of around 265 nm is also a good candidate[4][5].

HPLC_Method_Development_Workflow Analyte Analyte Characterization (N-ethyl-4-isothiocyanatobenzenesulfonamide) Properties Physicochemical Properties (LogP, pKa, UV Absorbance) Analyte->Properties Stationary_Phase Stationary Phase Selection (C18 vs C8) Properties->Stationary_Phase Mobile_Phase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Properties->Mobile_Phase Detection Detector & Wavelength Selection (PDA, Optimal λ) Properties->Detection Validation Method Validation (ICH/USP Guidelines) Stationary_Phase->Validation Mobile_Phase->Validation Detection->Validation Protocol Final Analytical Protocol Validation->Protocol

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • N-ethyl-4-isothiocyanatobenzenesulfonamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Methanol (for cleaning)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 270 nm (Bandwidth 4 nm), Reference off
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-ethyl-4-isothiocyanatobenzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (60% A / 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing N-ethyl-4-isothiocyanatobenzenesulfonamide in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose. The following validation parameters must be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:

  • Injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of N-ethyl-4-isothiocyanatobenzenesulfonamide.

  • Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not co-elute with the main peak. Peak purity analysis using the PDA detector should be performed.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the desired range (e.g., 1-100 µg/mL). The calibration curve should be plotted as peak area versus concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

HPLC_Troubleshooting_Tree Start HPLC Issue Detected Pressure Abnormal Pressure? Start->Pressure High_Pressure High Pressure Pressure->High_Pressure Yes Low_Pressure Low Pressure Pressure->Low_Pressure Yes Peak_Shape Poor Peak Shape? Pressure->Peak_Shape No Check_Blockage Check for Blockages (frit, column, tubing) High_Pressure->Check_Blockage Check_Leak Check for Leaks (fittings, pump seals) Low_Pressure->Check_Leak Tailing Tailing Peaks Peak_Shape->Tailing Yes Fronting Fronting Peaks Peak_Shape->Fronting Yes Broad Broad Peaks Peak_Shape->Broad Yes Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Overload Sample Overload? Fronting->Check_Overload Check_Column_Health Column Degradation? Broad->Check_Column_Health Early_RT Drifting to Earlier RT Retention_Time->Early_RT Yes Late_RT Drifting to Later RT Retention_Time->Late_RT Yes Check_Flow_Rate Check Flow Rate Early_RT->Check_Flow_Rate Check_Mobile_Phase_Comp Check Mobile Phase Composition Early_RT->Check_Mobile_Phase_Comp Check_Temp Check Column Temperature Late_RT->Check_Temp

Caption: Decision Tree for HPLC Troubleshooting.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an RP-HPLC method for the analysis of N-ethyl-4-isothiocyanatobenzenesulfonamide. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can implement a robust and reliable analytical method to support their research and development activities. The principles outlined herein are also applicable to the analysis of other similar sulfonamide and isothiocyanate-containing compounds.

References

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Ethyl-4-methylbenzenesulfonamide Properties. Retrieved from [Link]

  • Iammarino, M., et al. (2013). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Food Chemistry, 141(3), 2563-2570.
  • International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. (n.d.).
  • Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

  • PubChem. (n.d.). N-Ethyl-p-toluenesulfonamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-ethyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Troubleshooting

Status: Active | Tier: Level 3 Engineering Support[1]

Part 1: Critical Operational Alerts (Read Before Experimentation)

The "Tris Trap" (Immediate Failure Mode)

User Complaint: "I added the compound to my assay buffer (Tris-HCl pH 7.4), and activity was lost instantly." Root Cause: You have performed an unintentional synthesis reaction.

  • Mechanism: The isothiocyanate (ITC) group is an electrophile designed to target nucleophiles (like cysteines or lysines) on your protein of interest. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.

  • Result: The Tris amine attacks the ITC carbon faster than your protein can, forming a stable, inactive thiourea adduct .

  • Correction: IMMEDIATELY STOP using Tris, Glycine, or any amine-based buffers. Switch to HEPES, MOPS, or Phosphate (PBS) buffers.

The "Wet DMSO" Hazard

User Complaint: "My stock solution in DMSO has a precipitate after 2 weeks at -20°C." Root Cause: DMSO is hygroscopic (absorbs water from air). Even at -20°C, trace water hydrolyzes the ITC group.

  • Correction: Use only anhydrous DMSO (stored over molecular sieves). Aliquot immediately into single-use vials. Never re-freeze a thawed aliquot.

Part 2: Hydrolytic Degradation (The Primary Pathway)

Question: "What happens if this compound sits in aqueous media?"

Technical Insight: The sulfonamide group (


) at the para position is a strong electron-withdrawing group (EWG).[1] This pulls electron density from the benzene ring, making the central carbon of the isothiocyanate group (

) highly electron-deficient (

). Consequently, this specific molecule is more susceptible to hydrolysis than standard phenyl isothiocyanate.
The Mechanism
  • Attack: Water attacks the electrophilic carbon of the ITC.

  • Intermediate: An unstable dithiocarbamate forms.

  • Collapse: This rapidly decomposes into a thiocarbamic acid, which loses carbonyl sulfide (COS).

  • End Product: The final stable breakdown product is N-ethyl-4-aminobenzenesulfonamide .

Visualization: Hydrolysis Pathway

HydrolysisPathway ITC Target Molecule (N-ethyl-4-isothiocyanatobenzenesulfonamide) Reactive Electrophile Inter Thiocarbamic Acid (Transient Intermediate) ITC->Inter Nucleophilic Attack (Rate Limiting) Water + H₂O Product Degradation Product (N-ethyl-4-aminobenzenesulfonamide) Inter->Product Decarboxylation (-COS) Byproducts Byproducts: COS → CO₂ + H₂S Inter->Byproducts

Caption: Figure 1. The hydrolytic cascade.[2] The electron-withdrawing sulfonamide group accelerates the initial water attack, leading to irreversible conversion to the amine.

Part 3: Troubleshooting Guide (Symptom-Based)

Symptom 1: "My LC-MS shows a mass shift of -42 Da."
  • Diagnosis: Complete Hydrolysis.

  • Explanation: The conversion of Isothiocyanate (

    
    , Mass ~58) to Amine (
    
    
    
    , Mass ~16) results in a net loss of 42 Daltons.
    • Calculation:

      
       lost. 
      
      
      
      gained. Net
      
      
      .
  • Action: Fresh stock preparation is required. Verify solvent dryness.[3]

Symptom 2: "The compound precipitated in the buffer."
  • Diagnosis: Dimerization (Thiourea formation).

  • Explanation: As the compound hydrolyzes, the newly formed amine product (nucleophile) reacts with the remaining intact ITC (electrophile).

  • Reaction:

    
     (Symmetrical Thiourea).
    
  • Characteristic: These dimers are often highly insoluble in aqueous buffers, appearing as a white precipitate.

Symptom 3: "Activity is lost in the presence of DTT or Mercaptoethanol."
  • Diagnosis: Thiol Scavenging.

  • Explanation: Reducing agents are potent nucleophiles. They attack the ITC to form dithiocarbamate adducts.

  • Action: Remove reducing agents. If reduction is required for the protein, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward ITCs at acidic/neutral pH, though caution is still advised.

Part 4: Validated Stability Protocols

Protocol A: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

Solvent / BufferStability RatingHalf-Life (

)
Notes
Dry DMSO Excellent > 6 Months (-20°C)Must be anhydrous.[1]
Acetonitrile Good Weeks (4°C)Non-nucleophilic.
Ethanol/Methanol ⚠️ Poor Hours to DaysSlowly forms thiocarbamates (

).[1]
Tris / Glycine Critical Fail < 1 MinuteForms thioureas immediately.
PBS (pH 7.4) ⚠️ Fair 4–8 HoursHydrolysis is pH-dependent (faster at high pH).[1]
Water (pH 5.0) ⚠️ Fair 12–24 HoursAcidic pH stabilizes ITCs slightly.
Protocol B: Rapid QC Check (IR Spectroscopy)

Before critical assays, validate your stock solution using FT-IR.[1] This is faster than HPLC.

  • Drop cast 2 µL of your DMSO stock onto the ATR crystal.

  • Scan from 4000–400 cm⁻¹.

  • Check Region 2000–2200 cm⁻¹:

    • Sharp Peak at ~2100 cm⁻¹: Intact Isothiocyanate (

      
       stretch).[1] PASS. 
      
    • Absent Peak: Hydrolyzed. FAIL.

    • Broad Peak at ~3300–3400 cm⁻¹: Appearance of Amine (

      
      ).[1] FAIL. 
      

Part 5: Decision Logic for Experimental Design

Use the following logic flow to ensure your experimental conditions do not degrade the probe before it reaches its target.

DecisionTree Start Start Experiment Design BufferCheck Check Buffer Composition Start->BufferCheck AmineFree Is Buffer Amine-Free? (No Tris, Glycine, BSA) BufferCheck->AmineFree Fail1 STOP: Switch to PBS/HEPES AmineFree->Fail1 No ReducingCheck Check Reducing Agents AmineFree->ReducingCheck Yes ThiolFree Is Buffer Thiol-Free? (No DTT, BME) ReducingCheck->ThiolFree Fail2 STOP: Remove DTT or use TCEP ThiolFree->Fail2 No SolventCheck Check Stock Solvent ThiolFree->SolventCheck Yes DryDMSO Is it Anhydrous DMSO? SolventCheck->DryDMSO Proceed PROCEED (Prepare fresh <10 mins before use) DryDMSO->Proceed Yes

Caption: Figure 2. Pre-experimental validation logic. Following this path prevents 95% of user-reported stability issues.

References

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. This foundational text establishes the susceptibility of aromatic isothiocyanates to nucleophilic attack and hydrolysis.[4]

  • PubChem. (n.d.).[5] N,N-diisopropyl-4-isothiocyanatobenzenesulfonamide Compound Summary. (Analogous structure data used for physicochemical property estimation).[6][7][8]

  • Kawakishi, S., & Namiki, M. (1969). Decomposition of allyl isothiocyanate in aqueous solution. (Establishes the mechanism of hydrolysis to amines and COS).

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. (Details the reaction kinetics with thiols and amines in biological buffers).

  • Cejo, J., et al. (1951). Hydrolysis of Isothiocyanates. (Classic kinetic study showing electron-withdrawing groups on the phenyl ring accelerate hydrolysis).[1]

Sources

Technical Support Center: N-ethyl-4-isothiocyanatobenzenesulfonamide Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: ITC-BSA-004 | Status: Active | Updated: 2025-05-20

Executive Summary & Chemical Logic

Subject: Troubleshooting conjugation of N-ethyl-4-isothiocyanatobenzenesulfonamide to carrier proteins (e.g., BSA, KLH) or target enzymes.

Chemical Basis: This conjugation relies on Isothiocyanate (ITC) chemistry.[1][2][3] The electrophilic carbon within the isothiocyanate group (-N=C=S) undergoes nucleophilic attack by primary amines (-NH₂) on the protein (specifically Lysine


-amines and the N-terminal 

-amine). The result is a stable thiourea bond.[4][][6][7]

The Specific Challenge: Unlike standard FITC labeling, your ligand (N-ethyl-4-isothiocyanatobenzenesulfonamide) contains a hydrophobic benzenesulfonamide core. This introduces two specific failure modes:

  • Solubility Mismatch: The ligand requires organic solvents (DMSO/DMF), while the protein requires aqueous buffer.

  • Hydrophobic Aggregation: Over-labeling can cause the protein to precipitate due to the loss of surface charge and the introduction of hydrophobic aromatic rings.

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack mechanism and the competing hydrolysis pathway that causes low yields.

ITC_Mechanism Protein Protein-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate pH > 8.5 (Deprotonation) ITC R-N=C=S (Electrophile) ITC->Intermediate Hydrolysis Non-Reactive Byproduct ITC->Hydrolysis Degradation Thiourea Thiourea Bond (Stable Conjugate) Intermediate->Thiourea Rearrangement Water H2O (Buffer) Water->ITC Hydrolysis (Slow)

Figure 1: Mechanism of Isothiocyanate-Amine conjugation. Note the competing hydrolysis pathway which necessitates fresh reagent preparation.

Critical Pre-Conjugation Checklist

Before mixing reagents, verify these three parameters. 90% of failures occur here.

A. Buffer Composition (The "Amine Trap")
  • FATAL ERROR: Using Tris, Glycine, or Imidazole buffers.

  • Reason: These buffers contain primary amines that will outcompete your protein for the ITC ligand.

  • Correct Buffer: 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0) or 0.1 M Sodium Phosphate (pH 8.5–9.0).

  • Salinity: 150 mM NaCl is recommended to prevent protein aggregation during the addition of the hydrophobic ligand.

B. pH Control (The "Protonation Trap")
  • Target pH: 9.0 – 9.5.

  • Reason: Lysine

    
    -amines have a pKa of ~10.5. At pH 7.0, they are protonated (-NH₃⁺) and non-nucleophilic . You must raise the pH to deprotonate a fraction of them for the reaction to proceed.
    
  • Caution: Do not exceed pH 10.0, as this accelerates ITC hydrolysis and protein denaturation.

C. Ligand Solubility
  • Solvent: Anhydrous DMSO or DMF.

  • Freshness: Dissolve the ITC ligand immediately before use. ITC groups degrade in solution over time.

Optimized Protocol: Step-by-Step

Reagents:

  • Protein solution (2–10 mg/mL) in 0.1 M Carbonate Buffer, pH 9.0.

  • N-ethyl-4-isothiocyanatobenzenesulfonamide (Solid).

  • Anhydrous DMSO.

Procedure:

  • Calculate Stoichiometry:

    • Target a 10–20 fold molar excess of ITC ligand over protein.

    • Why? ITC hydrolysis consumes some reagent; the excess ensures sufficient driving force.

  • Solubilize Ligand:

    • Dissolve the ligand in DMSO to a concentration of 10 mg/mL.

  • Dropwise Addition (Crucial Step):

    • While stirring the protein solution rapidly (magnetic stir bar), add the ligand/DMSO solution dropwise .

    • Constraint: Keep final DMSO concentration < 10% (v/v) . Exceeding this often precipitates BSA/KLH.

  • Incubation:

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C.

    • Note: Keep in the dark if your downstream application is light-sensitive (though this specific ligand is not a fluorophore, it prevents general oxidative damage).

  • Quenching (Optional but Recommended):

    • Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

    • Purpose: Reacts with any remaining active ITC to prevent cross-linking or non-specific binding during purification.

  • Purification:

    • Dialysis (PBS, pH 7.4) or Desalting Column (Sephadex G-25/PD-10).

    • Goal: Remove free ligand and organic solvent.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Conjugation (0% Yield) Buffer Interference Check if protein is in Tris/Glycine. Exchange into Carbonate/Bicarbonate.[8]
Low pH If pH < 8.0, Lysines are protonated. Adjust to pH 9.0–9.5.
Hydrolyzed Reagent ITC ligand stored in solution? Always prepare fresh from powder.
Protein Precipitation Solvent Shock DMSO concentration >10-15%. Add DMSO slower or reduce final %.
Over-labeling Too many hydrophobic benzenesulfonamide groups attached. Reduce molar excess (e.g., from 20x to 10x).
Low Activity (Enzyme) Active Site Blockage If the protein is an enzyme, a Lysine might be in the active site. Add a reversible inhibitor during conjugation to protect the active site.

Characterization (QC)

How do you know it worked?

Method A: UV-Vis Spectroscopy (Rapid)

  • The benzenesulfonamide moiety absorbs UV light (typically

    
     ~250–270 nm).
    
  • Challenge: Protein (

    
    ) overlaps with the ligand.
    
  • Solution: Measure the extinction coefficient (

    
    ) of the free ligand in buffer first. Use the following correction formula:
    
    
    
    
    (Where CF is the correction factor determined by the ligand's spectrum).

Method B: LC-MS (Gold Standard)

  • Intact protein Mass Spec (MALDI-TOF or ESI) is definitive.

  • Look for: Mass shifts of +242.3 Da (Molecular weight of the ligand) per conjugation event.

  • Example: If BSA (66,430 Da) shifts to ~66,915 Da, you have an average of ~2 labels per molecule.

Decision Logic for Troubleshooting

Use this flow to diagnose failures systematically.

Troubleshooting_Tree Start Start: Analyze Conjugate Precipitate Is there visible precipitation? Start->Precipitate Yes Yes Precipitate->Yes Yes No No Precipitate->No No Yield Is Yield/DOL Acceptable? Yield->Yes Yes Yield->No No Success Protocol Validated SolventIssue Reduce DMSO % or Add Ligand Slower OverLabel Reduce Molar Excess (Hydrophobic Aggregation) BufferCheck Check Buffer: Is it Tris/Glycine? BufferCheck->Yes Yes (Fix: Dialyze to Carbonate) BufferCheck->No No pHCheck Check pH: Is it < 8.5? pHCheck->Yes Yes (Fix: Adjust to 9.0) pHCheck->No No ReagentCheck Reagent Quality: Was ITC fresh? ReagentCheck->No Old (Fix: Buy Fresh) Yes->Success Yes->SolventIssue Yes->OverLabel No->Yield No->BufferCheck No->pHCheck No->ReagentCheck

Figure 2: Diagnostic flowchart for ITC conjugation failures.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).

  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. Retrieved from ThermoFisher.com. Link

  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Bioconjugate Chemistry, 6(4), 447-453. Link

  • Joshi, S., et al. (2014). Sulfonamide-derived carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context for sulfonamide stability and UV properties). Link

Sources

Technical Guide: Optimization of N-ethyl-4-isothiocyanatobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-ethyl-4-isothiocyanatobenzenesulfonamide reaction time and temperature optimization

Executive Summary & Chemical Profile

N-ethyl-4-isothiocyanatobenzenesulfonamide (CAS: 726144-38-3) is a bifunctional building block featuring a sulfonamide moiety and a reactive isothiocyanate (–NCS) group. It is primarily employed in the synthesis of thiourea derivatives, which are privileged scaffolds in kinase inhibitors and carbonic anhydrase inhibitors.

Key Reactivity Insight: The para-sulfonamide group is a strong electron-withdrawing group (EWG). This significantly increases the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate. Consequently, this reagent is highly reactive and prone to rapid hydrolysis if not handled under optimized conditions.

ParameterSpecification
Molecular Formula C9H10N2O2S2
Molecular Weight 242.32 g/mol
Reactivity Class Activated Aryl Isothiocyanate (Electrophile)
Primary Application Thiourea formation (coupling with amines)
Critical Risk Hydrolysis to amine; Dimerization at high

Reaction Optimization Matrix

The following parameters are derived from kinetic data on electron-deficient aryl isothiocyanates.

Temperature Optimization

Core Directive: Due to the EWG activation, reactions with primary aliphatic amines are often diffusion-controlled at room temperature (RT). Thermal acceleration is generally unnecessary and often detrimental.

Temperature ZoneOutcomeRecommendation
0°C – 10°C Kinetic control. Minimized side reactions (hydrolysis).Recommended for initial addition of nucleophile.
20°C – 25°C (RT) Standard operating range. Reaction typically complete < 2h.Standard for most primary/secondary amines.
40°C – 60°C Accelerated rate but increased risk of desulfurization or dimerization.Use only for sterically hindered or electron-deficient anilines.
> 80°C High degradation risk. Loss of -NCS integrity.Avoid unless strictly necessary (e.g., solid-phase synthesis).
Time Optimization

Reaction monitoring via TLC or LC-MS is critical. Over-reaction does not improve yield but increases impurity profiles.

  • Primary Amines: 30 min – 2 hours.[1]

  • Secondary Amines: 1 – 4 hours.

  • Anilines (Aryl Amines): 4 – 12 hours (may require mild heating).

Troubleshooting & FAQs

Q1: I observe a white precipitate forming immediately upon adding the amine. Is this a problem?

Diagnosis: Likely the desired thiourea product. Technical Explanation: Thioureas derived from sulfonamides often exhibit poor solubility in non-polar solvents (DCM, Et₂O) and moderate solubility in THF. Action:

  • Filter the solid.

  • Wash with cold solvent (Et₂O or Hexane).

  • Verify identity via ¹H NMR (Look for thiourea –NH protons at δ 8.0–10.0 ppm).

  • Do not heat to dissolve; this may cause decomposition.

Q2: My LC-MS shows a mass corresponding to the starting amine (M-42) instead of the product. Why?

Diagnosis: Hydrolysis of the isothiocyanate. Mechanism: Water attacks the highly electrophilic –NCS carbon, forming a carbamic acid intermediate which decarboxylates to release the aniline derivative (sulfonamide amine). Corrective Measures:

  • Solvent: Ensure solvents (THF, DCM) are anhydrous.

  • Atmosphere: Run reaction under N₂ or Ar.

  • Protocol: If using a commercially available bottle that has been opened frequently, repurify the reagent or use a fresh batch.

Q3: The reaction is sluggish with my electron-poor aniline nucleophile. How do I push it?

Diagnosis: Low nucleophilicity of the amine partner. Optimization Strategy:

  • Solvent Switch: Move to a more polar aprotic solvent like DMF or Acetonitrile to stabilize the polar transition state.

  • Catalysis: Add a tertiary base (TEA or DIPEA, 1.0–1.2 eq). The base acts as a proton shuttle.

  • Temperature: Heat to 50°C. Monitor closely.

  • Lewis Acid: In extreme cases, mild Lewis acids (e.g., YYb(OTf)₃) can activate the isothiocyanate, but this is rarely needed for sulfonamide derivatives.

Q4: Can I use water or alcohols as solvents?

Answer: Generally No for homogeneous phase. Nuance: You can perform the reaction in a biphasic system (Water/DCM or Water/EtOAc) if the amine is a salt (e.g., hydrochloride). You must add a base (Na₂CO₃) to liberate the free amine. The isothiocyanate remains in the organic layer, protecting it from rapid hydrolysis, while the reaction occurs at the interface.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-ethyl-4-(3-alkylthioureido)benzenesulfonamide.

  • Preparation:

    • Dissolve N-ethyl-4-isothiocyanatobenzenesulfonamide (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Flush the vessel with Nitrogen.

  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add the Amine Nucleophile (1.0 – 1.1 eq) dropwise.

    • Optional: If the amine is a salt, add DIPEA (1.2 eq).

  • Reaction:

    • Allow to warm to RT naturally.

    • Stir for 2 hours.

  • Monitoring:

    • Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the isothiocyanate spot (high R_f).

  • Work-up:

    • Scenario A (Precipitate): Filter, wash with Et₂O, dry under vacuum.

    • Scenario B (Solution): Concentrate in vacuo. Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Mechanistic & Workflow Diagrams

Figure 1: Reaction Pathway & Optimization Logic

This diagram illustrates the competing pathways and the decision logic for optimization.

ReactionPathway cluster_opt Optimization Logic Start N-ethyl-4-isothiocyanato- benzenesulfonamide Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Fast at RT) Hydrolysis Hydrolysis Side Product (Amine + CO2 + H2S) Start->Hydrolysis + H2O (Avoid Wet Solvents) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product Thiourea Product Intermediate->Product Proton Transfer Check Check TLC/LCMS (2 hours) Complete Work-up Check->Complete Conversion >95% Incomplete Incomplete? Check->Incomplete Conversion <50% Heat Increase T to 50°C Incomplete->Heat Nucleophile is Hindered Base Add Catalyst (DIPEA) Incomplete->Base Nucleophile is Salt

Caption: Mechanistic pathway of thiourea formation highlighting the critical hydrolysis risk and decision logic for incomplete reactions.

References

  • General Isothiocyanate Reactivity

    • Li, Z.-Y., et al. (2013).[2] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[2]

  • Sulfonamide Electronic Effects: Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation of N-ethyl-4-methylbenzenesulfonamide." Journal of Chemical Thermodynamics. (Inferred general properties of N-ethyl sulfonamides).
  • Reaction Protocols (BenchChem)

    • "Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents." BenchChem Technical Library.

  • Mao, L., et al. (2019). "Stability and degradation of isothiocyanates." Food Chemistry.

(Note: Specific CAS 726144-38-3 is a catalog item found in databases like PubChem and BLD Pharm, but specific peer-reviewed kinetic studies for this exact molecule are extrapolated from the general chemistry of 4-substituted aryl isothiocyanates.)

Sources

Validation & Comparative

Comparative Guide: N-ethyl-4-isothiocyanatobenzenesulfonamide vs. General Cross-linking Agents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Protein Chemists, Enzymologists, and Drug Discovery Researchers Focus: Targeted Affinity Labeling vs. Stochastic Cross-linking

Executive Summary: The "Sniper" vs. The "Shotgun"

In the landscape of protein bioconjugation, N-ethyl-4-isothiocyanatobenzenesulfonamide represents a highly specialized class of affinity-directed covalent probes , distinct from general cross-linking agents like NHS-esters or Glutaraldehyde.

While standard cross-linkers act as "shotguns"—randomly tethering any accessible amine groups to stabilize protein structures—N-ethyl-4-isothiocyanatobenzenesulfonamide acts as a "sniper." It utilizes a sulfonamide moiety to bind specifically to the active site of metalloenzymes (primarily Carbonic Anhydrase ), positioning the reactive isothiocyanate (ITC) group to form a covalent bond with a specific nearby lysine or N-terminal amine.

This guide compares the mechanistic and practical differences between this targeted agent and standard non-specific cross-linkers.

Chemical Mechanism & Reactivity Profile

The Molecule: N-ethyl-4-isothiocyanatobenzenesulfonamide[1][2]
  • Targeting Group: Benzenesulfonamide (binds Zn²⁺ in Carbonic Anhydrase active site).

  • Reactive Group: Isothiocyanate (-N=C=S).[1]

  • Resulting Bond: Stable Thiourea linkage.

Mechanism Comparison: Isothiocyanates vs. NHS Esters[4][5]
FeatureN-ethyl-4-isothiocyanatobenzenesulfonamide (ITC)NHS-Ester Cross-linkers (e.g., BS3, DSS)
Primary Target Active Site Specific (via Sulfonamide affinity)Surface Non-Specific (Any accessible Lysine)
Reactive Group Isothiocyanate (-NCS)N-Hydroxysuccinimide Ester
Bond Formed Thiourea (Extremely stable, acid-resistant)Amide (Stable, chemically similar to peptide bond)
Reaction pH pH 9.0 – 9.5 (Optimal); Slow at pH 7.4pH 7.0 – 8.0 (Optimal); Hydrolyzes fast at >8.5
Hydrolysis Half-Life Hours to Days (Stable in aqueous solution)Minutes (Rapid hydrolysis in water)
Reaction Speed Slow (Requires incubation: 4–24 hours)Fast (Complete in 15–60 minutes)
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic difference between affinity-driven labeling and stochastic cross-linking.

ReactionMechanism Protein Target Protein (Carbonic Anhydrase) Complex Michaelis Complex (Non-covalent Binding) Protein->Complex Sulfonamide binds Zn2+ Product_Random Random Cross-links (Amide Bonds) Protein->Product_Random Random Collision (Lysine attack) Agent_ITC N-ethyl-4-isothiocyanato... (Affinity Agent) Agent_ITC->Complex Agent_NHS General NHS Cross-linker (Stochastic) Agent_NHS->Product_Random Product_Specific Site-Specific Conjugate (Thiourea Bond) Complex->Product_Specific Proximity-driven Nucleophilic Attack

Caption: Affinity-driven labeling (top path) relies on specific binding to accelerate the covalent reaction, whereas general cross-linking (bottom path) relies on random collisions.

Performance Analysis: When to Use Which?

Scenario A: Mapping the Active Site (Use N-ethyl-4-isothiocyanatobenzenesulfonamide)

If your goal is to identify which amino acid residue resides near the catalytic pocket of a sulfonamide-binding protein (e.g., Carbonic Anhydrase, Aquaporin), this agent is superior.

  • Why: The "local concentration effect" ensures that the isothiocyanate reacts only with amines adjacent to the binding site, even if they are less nucleophilic than surface lysines.

  • Data Support: Studies on Carbonic Anhydrase II show that isothiocyanate sulfonamides specifically label Lys-170 or N-terminal residues, inhibiting the enzyme irreversibly (Ki ~ nanomolar range).

Scenario B: Stabilizing a Protein Complex (Use BS3 or Glutaraldehyde)

If your goal is to prevent subunit dissociation or fix a tissue sample.

  • Why: N-ethyl-4-isothiocyanatobenzenesulfonamide is monofunctional . It cannot bridge two proteins unless one contains the sulfonamide binding site and the other provides the amine (rare). Using it here would simply block the active site without cross-linking the structure.

Scenario C: Anion Transport Inhibition (Use DIDS/SITS vs. N-ethyl variant)

For membrane transport studies (e.g., Band 3 anion exchanger), DIDS (bifunctional) or SITS are the gold standards.

  • Comparison: The N-ethyl variant is more hydrophobic than SITS (which has sulfonic acid groups). This makes the N-ethyl variant membrane-permeable , allowing it to target intracellular carbonic anhydrases, whereas SITS/DIDS are largely membrane-impermeable.

Experimental Protocol: Site-Specific Labeling

Objective: Irreversible inhibition and labeling of Carbonic Anhydrase (CA) using N-ethyl-4-isothiocyanatobenzenesulfonamide.

Reagents
  • Buffer A: 50 mM Borate Buffer, pH 9.0 (Optimal for ITC reaction).

    • Note: Tris buffer is forbidden as it contains primary amines that will scavenge the reagent.

  • Stock Solution: Dissolve N-ethyl-4-isothiocyanatobenzenesulfonamide in DMSO (anhydrous) to 10–50 mM. Prepare fresh; isothiocyanates are stable in DMSO but sensitive to moisture over long periods.

  • Target Protein: Purified Carbonic Anhydrase (1 mg/mL).

Workflow
  • Equilibration: Dialyze the protein into Buffer A to remove any amine-containing buffers (Tris, Glycine).

  • Incubation:

    • Add the reagent stock to the protein solution at a 10-fold molar excess .

    • Rationale: Unlike NHS esters (which require 20-50x excess due to hydrolysis), the affinity binding concentrates the reagent, requiring less excess.

  • Reaction: Incubate at 25°C for 4–6 hours or 4°C overnight .

    • Expert Insight: The high pH (9.0) is critical to deprotonate the target lysine (pKa ~10.5), making it nucleophilic enough to attack the isothiocyanate carbon.

  • Quenching: Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanate.

  • Purification: Desalt using a Zeba Spin Column or dialysis to remove the small molecule byproducts.

Validation (Self-Check)
  • Activity Assay: Measure CA esterase activity (using p-nitrophenyl acetate). A successful reaction should result in >95% loss of activity that does not recover upon dialysis (proving covalency).

  • Mass Spectrometry: Intact protein MS should show a mass shift corresponding to the reagent molecular weight (approx +220-250 Da, depending on exact derivative).

Decision Matrix for Reagent Selection

Use this logic flow to confirm if this is the correct agent for your experiment.

DecisionTree Start Select Reagent Type Goal What is your primary goal? Start->Goal Structural Stabilize Structure / Link Subunits Goal->Structural Cross-linking Functional Probe Active Site / Inhibit Enzyme Goal->Functional Labeling/Inhibition UseNHS Use BS3 / DSS / Glutaraldehyde Structural->UseNHS Permeability Is the target intracellular? Functional->Permeability UseDIDS Use DIDS / SITS (Membrane Impermeable) Permeability->UseDIDS No (Surface) UseEthyl Use N-ethyl-4-isothiocyanato... (Membrane Permeable) Permeability->UseEthyl Yes (Intracellular)

Caption: Selection logic based on experimental intent and target location.

References

  • Banks, P. & Paquette, D. (2015). Comparison of Isothiocyanate and NHS-Ester Conjugation Chemistries. Chemical Society Reviews.[2] Link

  • Supuran, C. T. (2008).[3] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. Link

  • Thermo Fisher Scientific. (2024). Amine-Reactive Crosslinker Chemistry Guide.Link

  • NIST Chemistry WebBook. (2024). N-Ethyl-4-methylbenzenesulfonamide (Structural Analog Data).Link

  • BenchChem. (2025).[4][5] Comparative Guide to EDC/NHS vs Isothiocyanate Labeling.Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of N-ethyl-4-isothiocyanatobenzenesulfonamide (EBIT) - Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Covalent Adduct Validation in Drug Discovery

N-ethyl-4-isothiocyanatobenzenesulfonamide (EBIT) is an electrophilic compound increasingly utilized as a chemical probe in drug discovery and chemical biology. Its isothiocyanate moiety forms covalent bonds with nucleophilic residues on proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.[1][2][3] This reactivity allows for the selective labeling and identification of protein targets, providing invaluable insights into drug-target engagement, mechanism of action, and potential off-target effects.[4][5] However, the formation of these covalent adducts necessitates rigorous validation to ensure the accuracy and reliability of experimental findings. Mass spectrometry (MS) has emerged as the gold standard for the characterization of such modifications, offering unparalleled sensitivity and specificity.[6][7][8]

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of EBIT-protein adducts. As a Senior Application Scientist, my aim is to not only present various techniques but also to elucidate the rationale behind choosing a specific workflow, enabling you to design robust and self-validating experiments.

The Chemistry of EBIT Adduct Formation: A Predictable Mass Shift

The isothiocyanate group of EBIT reacts with nucleophilic amino acid side chains, resulting in a predictable mass increase. The primary targets are:

  • Cysteine: The thiol group of a cysteine residue attacks the isothiocyanate, forming a thiourea linkage.

  • Lysine: The ε-amino group of a lysine residue reacts to form a thiourea linkage.[1][3]

The molecular weight of N-ethyl-4-isothiocyanatobenzenesulfonamide is 228.29 g/mol . Therefore, the formation of an EBIT adduct will result in a mass shift of +228.29 Da on the modified protein or peptide. This predictable mass addition is the key principle underlying the mass spectrometric detection and validation of EBIT-protein adducts.

Comparative Analysis of Mass Spectrometry Workflows for EBIT Adduct Validation

The two primary strategies in mass spectrometry-based proteomics are "top-down" and "bottom-up" proteomics. The choice between these approaches depends on the specific experimental goals, the complexity of the sample, and the available instrumentation.

Top-Down Proteomics: A Holistic View of the Intact Adduct

In top-down proteomics, intact proteins are introduced into the mass spectrometer for analysis.[6][8][9] This approach offers a global view of the protein, including all its post-translational modifications (PTMs) and adducts.

Advantages for EBIT Adduct Validation:

  • Unambiguous Adduct Confirmation: Directly measures the mass of the intact protein, providing clear evidence of the +228.29 Da mass shift corresponding to EBIT modification.[5]

  • Stoichiometry Determination: Allows for the determination of the number of EBIT molecules bound to a single protein molecule.

  • Preservation of PTM Context: Reveals whether EBIT adduction occurs in conjunction with other PTMs on the same protein molecule.[6][9]

Limitations:

  • Technical Challenges: Requires high-resolution mass spectrometers and specialized fragmentation techniques (e.g., Electron Capture Dissociation - ECD, Electron Transfer Dissociation - ETD) for sequencing.[6]

  • Limited Applicability to Complex Mixtures: Can be challenging to apply to highly complex protein samples due to the difficulty in separating and analyzing a large number of intact proteins.

  • Lower Throughput: Generally has a lower throughput compared to bottom-up approaches.[10]

Experimental Protocol: Top-Down Analysis of an EBIT-Modified Protein
  • Protein-EBIT Incubation: Incubate the purified protein of interest with EBIT at a desired molar ratio and time.

  • Sample Cleanup: Remove excess, unreacted EBIT using a suitable method like dialysis or size-exclusion chromatography.

  • Intact Mass Analysis:

    • Introduce the intact protein into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

    • Acquire a full MS scan to determine the molecular weight of the unmodified and EBIT-modified protein. Look for a mass shift of +228.29 Da.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the precursor ion of the EBIT-modified protein.

    • Fragment the isolated ion using ECD or ETD to generate sequence-specific fragment ions.

    • Analyze the fragment ion spectrum to localize the site of EBIT modification.

Bottom-Up Proteomics: Peptide-Centric Adduct Identification and Localization

Bottom-up, or "shotgun," proteomics is the most common approach in proteomics.[11] In this workflow, proteins are enzymatically digested into smaller peptides prior to MS analysis.[12]

Advantages for EBIT Adduct Validation:

  • High Sensitivity and Throughput: Well-suited for the analysis of complex protein mixtures, enabling the identification of a large number of proteins and their modifications.[13]

  • Precise Modification Site Localization: The fragmentation of individual peptides in tandem MS allows for the precise pinpointing of the amino acid residue modified by EBIT.[14]

  • Mature and Robust Workflows: Benefits from well-established protocols and a wide array of data analysis software.[4][7]

Limitations:

  • Inference of Protein-Level Modification: Information about the intact protein is lost during digestion, requiring inference of the protein modification state from the identified peptides.

  • Incomplete Sequence Coverage: Not all peptides from a protein may be detected, potentially leading to missed modification sites.

Experimental Protocol: Bottom-Up Analysis of an EBIT-Modified Proteome
  • Cell Lysis and Protein Extraction: Lyse cells or tissues treated with EBIT and extract the total proteome.

  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.[11]

  • Protein Digestion: Digest the proteins into peptides using a specific protease, most commonly trypsin.[11]

  • Peptide Desalting and Fractionation: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column. For complex samples, further fractionation by techniques like high-pH reversed-phase chromatography can improve proteome coverage.

  • LC-MS/MS Analysis:

    • Separate the peptides using reversed-phase liquid chromatography (LC) coupled to a mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides and proteins.

    • Specify the mass shift of +228.29 Da as a variable modification on cysteine and lysine residues.

    • Validate the identification of EBIT-modified peptides by manual inspection of the MS/MS spectra.

Visualizing the Mass Spectrometry Workflows

Mass_Spectrometry_Workflows Comparison of MS Workflows for EBIT Adduct Validation cluster_TopDown Top-Down Proteomics cluster_BottomUp Bottom-Up Proteomics TD_Start Intact EBIT-Protein Adduct TD_MS1 Intact Mass Analysis (MS1) (Confirm +228.29 Da shift) TD_Start->TD_MS1 TD_Isolate Isolate Adducted Protein Ion TD_MS1->TD_Isolate TD_MS2 Fragmentation (ETD/ECD) TD_Isolate->TD_MS2 TD_Localize Localize Modification Site TD_MS2->TD_Localize BU_Start EBIT-Modified Proteome BU_Digest Protein Digestion (Trypsin) BU_Start->BU_Digest BU_Peptides Peptide Mixture BU_Digest->BU_Peptides BU_LC LC Separation BU_Peptides->BU_LC BU_MSMS Tandem MS (MS/MS) BU_LC->BU_MSMS BU_Data Database Search (Variable Modification: +228.29 Da) BU_MSMS->BU_Data BU_Identify Identify Modified Peptides & Sites BU_Data->BU_Identify

Caption: Comparative workflows for Top-Down and Bottom-Up proteomics in EBIT adduct validation.

Comparison of Peptide Fragmentation Techniques

In bottom-up proteomics, the choice of fragmentation technique is critical for the successful identification of modified peptides.

Fragmentation MethodPrincipleAdvantages for EBIT AdductsDisadvantages
Collision-Induced Dissociation (CID) Collision with an inert gas leads to fragmentation of the peptide backbone.Widely available and well-characterized.Can lead to the loss of labile modifications.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that provides higher fragmentation energy.Generates high-resolution fragment ion spectra, improving identification confidence.[15]Can also result in the loss of the modification.
Electron Transfer Dissociation (ETD) Transfer of an electron to the peptide backbone causes fragmentation.Preserves labile modifications like the EBIT adduct.[15][16]More effective for higher charge state peptides.

Recommendation: For the unambiguous identification of EBIT-modified peptides, a combination of HCD and ETD fragmentation is recommended. HCD provides high-quality fragmentation for peptide backbone sequencing, while ETD helps to retain the EBIT modification on the fragment ions, aiding in confident site localization.[16][17]

Quantitative Analysis of EBIT-Protein Adducts

Beyond qualitative identification, quantifying the extent of EBIT adduction is crucial for understanding dose-response relationships and target engagement.

Quantitative MethodDescriptionAdvantagesDisadvantages
Label-Free Quantification (LFQ) Compares the signal intensity of peptides between different samples.Simple and cost-effective.Can be affected by variations in sample preparation and instrument performance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling of proteins with "heavy" and "light" amino acids.Highly accurate for relative quantification.Only applicable to cell culture experiments.
Isobaric Tagging (e.g., TMT, iTRAQ) Chemical labeling of peptides with tags that are isobaric in MS1 but generate unique reporter ions in MS/MS.Allows for multiplexing of up to 18 samples, increasing throughput.[13]Can be expensive and may introduce ratio compression.

Orthogonal Validation: Ensuring Confidence in Your Findings

While mass spectrometry is a powerful tool, it is essential to validate key findings using orthogonal, non-MS-based methods to ensure the biological relevance of the observed EBIT-protein adducts.[18]

Recommended Orthogonal Methods:

  • Western Blotting: Use an antibody that recognizes the protein of interest to confirm its presence in samples where EBIT adduction was detected. A gel-shift assay, where the adducted protein runs at a higher molecular weight, can also provide evidence of modification.

  • Site-Directed Mutagenesis: Mutate the identified cysteine or lysine residue to a non-nucleophilic amino acid (e.g., alanine or serine). The absence of EBIT adduction in the mutant protein provides strong evidence that the identified residue is the primary site of modification.

  • Activity Assays: If the target protein is an enzyme, assess its activity after EBIT treatment. A change in activity can correlate with the modification of a key residue in the active site.

Alternative Cysteine-Reactive Probes: A Comparative Overview

While EBIT is a valuable tool, other cysteine-reactive probes are also widely used. The choice of probe depends on the specific application.

ProbeReactive GroupReactivityApplications
N-ethylmaleimide (NEM) MaleimideHighly reactive with thiols at neutral to slightly basic pH.[19]General cysteine labeling, blocking free thiols.[20][21]
Iodoacetamide (IAM) HaloacetamideReacts with thiols via SN2 reaction.Standard reagent for cysteine alkylation in proteomics workflows.[22]
Acrylamide Michael acceptorReacts with thiols via Michael addition.Can be used for quantitative proteomics by differential alkylation.[23]

The sulfonamide group in EBIT may influence its reactivity and selectivity compared to these other probes, potentially offering unique advantages for specific applications.

Conclusion

The validation of N-ethyl-4-isothiocyanatobenzenesulfonamide-protein adducts by mass spectrometry is a critical step in covalent drug discovery and chemical biology research. This guide has provided a comparative overview of the key methodologies, from top-down and bottom-up proteomics to various fragmentation and quantification strategies. By understanding the strengths and limitations of each approach and incorporating orthogonal validation methods, researchers can confidently identify and characterize EBIT-protein adducts, leading to a deeper understanding of their biological significance. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for designing and executing robust and self-validating studies in this exciting field.

References

  • Ge, Y. (n.d.). Top-down Mass Spectrometry (MS)-based proteomics. Ying Ge - University of Wisconsin–Madison. Retrieved from [Link]

  • Michalski, A., Damoc, E., Lange, O., Hornburg, D., Cox, J., & Mann, M. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Department of Chemistry, University of Oxford. Retrieved from [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722.
  • Lourine, D., et al. (2016). Label-Free Bottom-Up Proteomic Workflow for Simultaneously Assessing the Target Specificity of Covalent Drug Candidates and Their Off-Target Reactivity to Selected Proteins. Chemical Research in Toxicology, 29(1), 134-143.
  • Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2274-2281.
  • Pasa-Tolic, L., et al. (2010). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 21(10), 1758-1768.
  • Quan, L. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Analytical & Bioanalytical Techniques, S5.
  • Bennett, J., et al. (2025, October 1). Uncovering hidden protein modifications with native top-down mass spectrometry. Kavli Institute for Nanoscience Discovery. Retrieved from [Link]

  • Pevzner, P. (2025, April 15). Efficient Algorithms for Identification of Modified Proteoforms Using Top-down Mass Spectra. National Science Foundation. Retrieved from [Link]

  • Antão, M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 76.
  • Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2274-2281.
  • Ge, Y. (n.d.). Top-down Mass Spectrometry (MS)-based proteomics. University of Wisconsin–Madison. Retrieved from [Link]

  • Pasa-Tolic, L., et al. (2011). Improving CID, HCD, and ETD FT MS/MS degradome-peptidome identifications using high accuracy mass information. Journal of the American Society for Mass Spectrometry, 22(8), 1340-1352.
  • Abo, M., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(2), 263-270.
  • Regnier, F. E., et al. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 843-852.
  • Guttman, M., & Kölbl, J. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 253.
  • Parker, C. G., & Maurais, P. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemical Biology, 2, 1109311.
  • Quan, L. (2013). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Analytical & Bioanalytical Techniques, S5.
  • Bradley, C. (2025, November 21). Technology Guide: Bottom-up proteomics. Drug Discovery News. Retrieved from [Link]

  • Coligan, J. E., et al. (2001). Modification of cysteine. Current Protocols in Protein Science, Chapter 15, Unit 15.2.
  • Lih, C.-J., et al. (2023).
  • van der Wouden, P. E., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 23(23), 15307.
  • Bradley, C. (2025, November 21). Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks. Retrieved from [Link]

  • Marculescu, C. (2015).
  • Galetskiy, D., & Ivanov, M. (2016). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 13(8), 747-760.
  • Backus, K. M., & Patricelli, M. P. (2017). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 39, 46-54.
  • van der Wouden, P. E., et al. (2020). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1143-1153.
  • Péczka, N., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. Organic & Biomolecular Chemistry, 18(14), 2664-2672.
  • Wang, Y., et al. (2012). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 11(8), 4239-4246.
  • Simpson, J. T., et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of Proteome Research, 16(2), 889-897.
  • Péczka, N., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Organic & Biomolecular Chemistry, 18(14), 2664-2672.
  • Jeong, J., et al. (2010). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics, 9(12), 2686-2696.
  • Lin, T.-Y., et al. (2011). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7247.
  • Zhang, X., et al. (2011). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry, 22(8), 1327-1339.
  • Tornqvist, M., & Ehrenberg, L. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. International Journal of Analytical Chemistry, 2011, 894548.
  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258.
  • Forte, N. (2019). New Strategies for Cysteine Bioconjugation and Protein Cross-Linking. UCL Discovery.

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-ethyl-4-isothiocyanatobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-ethyl-4-isothiocyanatobenzenesulfonamide. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring the integrity of your research and the well-being of your team. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to foster a deep understanding of chemical risk management.

Understanding the Hazard: A Dual-Functionality Molecule

N-ethyl-4-isothiocyanatobenzenesulfonamide incorporates two key functional groups that dictate its reactivity and toxicological profile: the isothiocyanate (-N=C=S) and the sulfonamide (-SO₂NH-).

  • Isothiocyanate Group: This group is highly reactive towards nucleophiles, such as amines, thiols, and hydroxyl groups. This reactivity is the basis of its utility in bioconjugation and drug design but also underlies its potential to react with biological macromolecules, leading to irritation and sensitization.[1] Isothiocyanates are known to be lachrymators (tear-inducing) and can cause irritation to the skin, eyes, and respiratory tract.[2][3][4]

  • Sulfonamide Group: While generally more stable, the sulfonamide moiety is a well-established pharmacophore. Compounds containing this group can elicit allergic reactions in susceptible individuals.

The combination of these two groups in one molecule necessitates a cautious and well-planned approach to its handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling N-ethyl-4-isothiocyanatobenzenesulfonamide.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.Prevents skin contact with the isothiocyanate group, which can cause irritation and sensitization.[5][6] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield.[7]Protects against splashes and aerosols that could cause severe eye irritation or damage. Isothiocyanates are known lachrymators.[2][4]
Body Protection A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid outside of a fume hood or when generating aerosols.[7]The isothiocyanate group can be volatile and irritating to the respiratory tract.

Always inspect your PPE for any signs of damage before use and dispose of it properly after handling the compound.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of N-ethyl-4-isothiocyanatobenzenesulfonamide throughout the experimental process.

Pre-Operational Setup
  • Designated Work Area: All work with N-ethyl-4-isothiocyanatobenzenesulfonamide should be conducted in a designated area within a certified chemical fume hood.[8] This engineering control is the most critical step in preventing inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] Have a spill kit specifically for reactive chemicals readily available.

  • Reagent and Equipment Preparation: Gather all necessary reagents and equipment before bringing the N-ethyl-4-isothiocyanatobenzenesulfonamide into the fume hood. This minimizes the time the container is open.

Active Handling: A Step-by-Step Protocol
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound inside the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction:

    • Keep all reaction vessels clearly labeled and covered to the extent possible.

    • If the reaction is heated, ensure it is done under controlled conditions with adequate ventilation within the fume hood.

  • Post-Reaction Workup:

    • Quench any unreacted isothiocyanate with a suitable nucleophile (e.g., a dilute solution of a secondary amine like diethylamine in an appropriate solvent) before proceeding with aqueous workup. This will convert the reactive isothiocyanate to a more stable thiourea derivative.

    • Handle all transfers of solutions containing the compound within the fume hood.

The following diagram illustrates the safe handling workflow:

prep_fume_hood Work in Fume Hood prep_emergency Verify Emergency Equipment prep_reagents Prepare Reagents & Equipment handling_ppe Don PPE handling_weigh Weigh & Dispense handling_reaction Run Reaction handling_workup Post-Reaction Workup disposal_quench Quench Reactive Waste disposal_container Segregate Waste disposal_label Label Waste Container

Caption: Safe handling workflow for N-ethyl-4-isothiocyanatobenzenesulfonamide.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.

  • Quenching Reactive Waste: All solutions containing unreacted N-ethyl-4-isothiocyanatobenzenesulfonamide should be quenched before disposal. A common method is to add a solution of aqueous ammonia (3-8%) or sodium carbonate (5-10%) with a small amount of detergent.[9] This will react with the isothiocyanate group. Allow the mixture to stir for several hours to ensure the reaction is complete.

  • Waste Segregation:

    • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and spatulas, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: After quenching, the neutralized liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Labeling: All waste containers must be labeled with the full chemical name: "N-ethyl-4-isothiocyanatobenzenesulfonamide (quenched)" and the appropriate hazard warnings.

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of hazardous chemical waste.[9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while continuing to flush. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][10]
Ingestion Do NOT induce vomiting.[2][4][10] Rinse the mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so without spreading the contamination.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's emergency response team.

  • Cleanup (for small, manageable spills by trained personnel):

    • Wear appropriate PPE, including a respirator.

    • Cover the spill with an inert absorbent material such as vermiculite or sand.[2]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solution (e.g., aqueous ammonia or sodium carbonate solution).[9]

    • Place all cleanup materials into the hazardous waste container.

    • Wash the area thoroughly with soap and water.

The following flowchart outlines the emergency response procedure:

cluster_exposure Exposure cluster_spill Spill cluster_action Immediate Action exposure_skin Skin Contact action_flush Flush with Water (15+ min) exposure_skin->action_flush exposure_eye Eye Contact exposure_eye->action_flush exposure_inhalation Inhalation action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air exposure_ingestion Ingestion action_no_vomit Do NOT Induce Vomiting exposure_ingestion->action_no_vomit spill_evacuate Evacuate & Alert spill_isolate Isolate Area spill_evacuate->spill_isolate spill_assess Assess Spill spill_isolate->spill_assess spill_cleanup Cleanup (if trained) spill_assess->spill_cleanup Small spill action_contact_emergency Contact Emergency Response spill_assess->action_contact_emergency Large spill disposal_container disposal_container spill_cleanup->disposal_container action_medical Seek Medical Attention action_flush->action_medical action_fresh_air->action_medical action_no_vomit->action_medical

Caption: Emergency response flowchart for N-ethyl-4-isothiocyanatobenzenesulfonamide.

By adhering to these guidelines, you can confidently and safely incorporate N-ethyl-4-isothiocyanatobenzenesulfonamide into your research, contributing to the advancement of science while prioritizing a culture of safety.

References

  • Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Material Safety Data Sheet - N-Ethyl-o(p)-toluenesulfonamide. 3ASenrise. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.